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1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- Documentation Hub

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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties, Stability, and Applications of 1-Propenylboronic Acid Pinacol Ester

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry and drug development, the precise introduction of specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry and drug development, the precise introduction of specific functional groups into complex molecular scaffolds is paramount. 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- , commonly known as 1-propenylboronic acid pinacol ester , serves as an indispensable organoboron reagent for installing a propenyl moiety via transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural stability, and mechanistic applications of this reagent. As application scientists, we emphasize not only how to utilize this compound but why specific experimental conditions are chosen, ensuring that your synthetic workflows are robust, reproducible, and mechanistically sound.

Physicochemical Properties & Structural Stability

Accurate stoichiometric calculation and predictable reactivity depend entirely on the physical integrity of the reagent. The quantitative data for 1-propenylboronic acid pinacol ester is summarized in Table 1.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-
Common Name 1-Propenylboronic acid pinacol ester
CAS Number 83947-58-4 (trans) [1], 1186495-22-6 (cis), 14951-40-7 (unspecified)
Molecular Formula C9H17BO2
Molecular Weight 168.04 g/mol
Density ~0.881 - 0.896 g/mL at 25 °C
Refractive Index n20/D 1.433
Physical Form Liquid (typically clear to pale yellow)
The Causality of Stability: Pinacol Ester vs. Free Boronic Acid

A common challenge in organoboron chemistry is the inherent instability of free boronic acids (R-B(OH)₂). They exist in a dynamic equilibrium with their dehydrated boroxine trimers, which complicates precise stoichiometric measurements. Furthermore, the highly electrophilic, empty p-orbital on the boron atom makes free boronic acids susceptible to atmospheric oxidation and protodeboronation.

Mechanistic Solution: By esterifying the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), the resulting 1,3,2-dioxaborolane ring introduces significant steric bulk. This steric shielding restricts nucleophilic attack on the boron center. Additionally, the electron-donating nature of the ester oxygen atoms partially mitigates the Lewis acidity of the boron. Consequently, 1-propenylboronic acid pinacol ester exhibits exceptional stability toward ambient moisture and air , allowing for prolonged storage and precise handling without the absolute necessity of a glovebox.

Mechanistic Pathway: Palladium-Catalyzed Cross-Coupling

The primary application of 1-propenylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. Understanding the catalytic cycle is crucial for troubleshooting and optimizing yields.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a stable Pd(II) intermediate.

  • Transmetalation (The Critical Step): The addition of an aqueous base (e.g., K₂CO₃) is non-negotiable. The base coordinates with the boron atom of the pinacol ester, converting the neutral, electrophilic boronate into a negatively charged, highly nucleophilic "ate" complex. This activation drives the transfer of the propenyl group to the Pd(II) center.

  • Reductive Elimination: The aryl and propenyl ligands undergo isomerization to a cis conformation, followed by coupling to release the final product and regenerate the active Pd(0) species.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-Propenyl OxAdd->TransMet + Boronate, Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Ar-Propenyl (Coupled Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronate 1-Propenylboronic Acid Pinacol Ester Boronate->TransMet Base Base (e.g., K2CO3) Base->TransMet

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling using 1-propenylboronic pinacol ester.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of an aryl-propene derivative. It is designed as a self-validating system, ensuring that each step can be analytically confirmed before proceeding .

Materials
  • Aryl halide (Ar-X, 1.0 equiv.)

  • 1-Propenylboronic acid pinacol ester (1.1 - 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 - 6.6 equiv.)

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane

Step-by-Step Methodology

Step 1: Preparation and Degassing Dissolve the aryl halide in THF or 1,4-Dioxane in a round-bottom flask. Add the 1-propenylboronic acid pinacol ester.

  • Causality: Before adding the catalyst, the solvent mixture must be rigorously degassed (e.g., via sparging with Argon for 15–20 minutes). Dissolved oxygen will rapidly oxidize the active Pd(0) species into inactive Pd(II) oxides, permanently arresting the catalytic cycle.

Step 2: Catalyst and Base Addition Under a continuous flow of inert gas, add Pd(PPh₃)₄ followed by the 2.0 M aqueous K₂CO₃ solution.

  • Causality: The biphasic nature of the reaction requires vigorous stirring. As detailed in the mechanistic section, the aqueous base is not merely an acid scavenger; it is the fundamental activator for the transmetalation step.

Step 3: Reaction Execution & Self-Validation Heat the mixture to reflux (approx. 70–80 °C) under an inert atmosphere.

  • Self-Validation Check: Monitor the reaction progress strictly via Thin-Layer Chromatography (TLC). The reaction is deemed complete only when the starting aryl halide spot completely disappears and a new, distinct UV-active product spot emerges.

Step 4: Workup and Extraction Cool the reaction mixture to room temperature. Dilute with deionized water and extract three times with Ethyl Acetate.

  • Causality: The aqueous wash serves a critical purification role. It strips out the inorganic salts (KBr/KCl), excess K₂CO₃, and the cleaved, water-soluble pinacol byproducts, effectively partitioning the lipophilic target product into the organic layer.

Step 5: Purification & Final Validation Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

  • Self-Validation Check: Confirm the structural identity and isomeric purity of the isolated product using ¹H NMR (specifically monitoring the characteristic vinylic protons of the newly installed propenyl group) and LC-MS.

Storage, Handling, and Safety

While the pinacol ester significantly enhances the stability of the boronic acid, improper storage will lead to gradual degradation.

  • Storage Conditions: Store refrigerated at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Keep containers tightly sealed to prevent slow oxidative degradation or hydrolysis over extended periods .

  • Incompatibilities: Strictly avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.

  • Safety Precautions: Standard laboratory Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—must be worn. The compound may cause skin irritation and serious eye irritation. All handling of the neat liquid should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

References

  • National Institutes of Health (NIH). "Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol". Marine Drugs (PMC6723616). URL:[Link]

Exploratory

Comprehensive NMR Spectroscopy Reference Data and Analytical Workflows for (E)-4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane

Executive Summary & Structural Context 4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane—commonly referred to as (E)-1-propenylboronic acid pinacol ester—is a highly versatile organoboron reagent. It is predominantl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane—commonly referred to as (E)-1-propenylboronic acid pinacol ester—is a highly versatile organoboron reagent. It is predominantly utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install propenyl motifs onto complex molecular scaffolds, ranging from functionalized triazines[1] to advanced marine natural product intermediates[2].

The structural integrity of this reagent is paramount for predictable reactivity. The pinacol ester moiety provides critical steric bulk and donates electron density from its oxygen lone pairs into the empty p-orbital of the boron atom, effectively mitigating unwanted degradation pathways such as protodeboronation. Because cross-coupling reactions are stereoretentive, confirming the exact (E) or (Z) geometry of the alkene prior to synthesis is a non-negotiable quality control step. High-fidelity Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this validation.

High-Fidelity NMR Acquisition & Validation Protocol

To ensure absolute trustworthiness in the spectral data, the acquisition protocol must function as a self-validating system. Simply running a standard 1D experiment is insufficient for organoboron compounds due to unique relaxation dynamics.

Step-by-Step Methodology
  • Sample Preparation (Moisture Exclusion):

    • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of strictly anhydrous CDCl₃ stored over molecular sieves.

    • Causality: Trace water in the solvent induces a dynamic equilibrium via partial hydrolysis of the pinacol ester. This creates a mixture of the free boronic acid and the ester, resulting in broadened, overlapping peaks that obscure critical coupling constants.

  • Internal Referencing & Line-Shape Validation:

    • Action: Use the residual CHCl₃ peak (7.26 ppm) as an internal reference and a shimming diagnostic tool.

    • Causality: If the CHCl₃ peak exhibits a width at half-maximum (FWHM) greater than 1.2 Hz, the magnetic field homogeneity (shimming) is inadequate. Poor shimming will obscure the subtle 4J allylic coupling (~1.5 Hz) required to fully map the spin system.

  • ¹H NMR Acquisition (Quantitative Parameters):

    • Action: Acquire using a 30° pulse angle and a relaxation delay ( D1​ ) of ≥2.0 seconds.

    • Causality: Ensures complete relaxation of the pinacol methyl protons, allowing for accurate integration (12H) to confirm the stoichiometric ratio of the ester to the alkene.

  • ¹³C NMR Acquisition (Overcoming Quadrupolar Relaxation):

    • Action: Utilize a ¹H-decoupled sequence with a prolonged relaxation delay ( D1​≥3.0 seconds) and a high transient count ( ns≥512 ).

    • Causality: The α -carbon directly attached to the boron atom undergoes scalar relaxation of the second kind, driven by the quadrupolar nature of the adjacent ¹¹B nucleus (spin I=3/2 ). This broadens the carbon signal significantly, requiring longer acquisition times and delays to resolve it against the baseline noise.

Reference Data Tables

The following tables summarize the expected quantitative NMR data for the pure (E)-isomer[3].

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-β (CH=CH-B)6.63dq18.0, 6.41H
H-α (=CH-B)5.42dq18.0, 1.51H
CH₃ (Propenyl)1.85dd6.4, 1.53H
CH₃ (Pinacol)1.27s-12H
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)Line ShapeStructural Notes
C-β (CH=CH-B)148.5SharpDeshielded vinylic carbon
C-α (=CH-B)125.0BroadBroadened due to ¹¹B quadrupolar coupling
C-O (Pinacol)83.0SharpQuaternary ester carbons
C-CH₃ (Pinacol)24.8SharpIntense singlet (4 equivalent methyls)
C-CH₃ (Propenyl)21.5SharpAllylic methyl carbon
Table 3: ¹¹B NMR Data (160 MHz, CDCl₃)
Boron AssignmentChemical Shift (δ, ppm)Line ShapeStructural Notes
B (sp² hybridized)29.5Broad SingletCharacteristic shift for alkenyl pinacolboronates

Spectral Interpretation and Spin-System Causality

The stereochemical assignment of the (E)-isomer is definitively established by the scalar coupling network of the alkene protons. The geometric relationship dictates the magnitude of the 3J (vicinal) coupling.

In the (E)-configuration, the dihedral angle between H-α and H-β is 180°, which, according to the Karplus equation, results in a large coupling constant of 3Jtrans​=18.0 Hz[3]. If the reagent had isomerized to the (Z)-configuration, this value would drop significantly to 3Jcis​≈11−12 Hz. Furthermore, the H-α proton exhibits a long-range allylic coupling ( 4J=1.5 Hz) to the propenyl methyl group, splitting the signal into a doublet of quartets (dq).

SpinSystem H_alpha 5.42 ppm H_beta 6.63 ppm H_alpha->H_beta ³J(trans) = 18.0 Hz CH3 CH3 1.85 ppm H_alpha->CH3 ⁴J = 1.5 Hz H_beta->CH3 ³J = 6.4 Hz

Figure 1: 1H NMR spin system and scalar coupling network of the (E)-1-propenyl moiety.

Downstream Application Workflow

Once the structural purity and (E)-geometry are validated via the NMR protocol above, the boronic ester is deployed into synthetic workflows. The robust nature of the pinacol ester allows for prolonged shelf-life and reliable transmetalation kinetics during the catalytic cycle of cross-coupling reactions.

Workflow A 1-Alkyne + Pinacolborane (Hydroboration) B (E)-1-Propenylboronic Acid Pinacol Ester A->B Catalyst C NMR Quality Control (Isomeric Purity Check) B->C Sampling D Suzuki-Miyaura Cross-Coupling C->D Validated Reagent E Target Active Pharmaceutical Ingredient D->E Pd / Base

Figure 2: Synthesis, NMR validation, and application workflow of the boronic ester.

References
  • Title: Preparation of (E)
  • Title: Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Marine Drugs (MDPI)

Sources

Foundational

Thermodynamic Stability of 1-Propenylboronic Acid Pinacol Ester in Aqueous Solutions: A Technical Guide for Process Chemists

Executive Summary In pharmaceutical process chemistry, 1-propenylboronic acid pinacol ester (1-propenyl-Bpin) is an indispensable building block for introducing propenyl motifs via Suzuki-Miyaura cross-coupling. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical process chemistry, 1-propenylboronic acid pinacol ester (1-propenyl-Bpin) is an indispensable building block for introducing propenyl motifs via Suzuki-Miyaura cross-coupling. However, a pervasive challenge in drug development is the premature hydrolysis of boronic esters in aqueous media. This whitepaper dissects the thermodynamic principles governing the aqueous stability of 1-propenyl-Bpin, detailing the mechanistic causality of its degradation, and provides a self-validating analytical protocol to accurately measure and mitigate these effects during scale-up.

Mechanistic Causality of Hydrolytic Degradation

Boronic esters are not kinetically inert; their formation and degradation are governed by dynamic covalent chemistry. In aqueous solutions, 1-propenyl-Bpin exists in a delicate thermodynamic equilibrium with its parent 1-propenylboronic acid and free pinacol [1].

The causality of this instability lies in the electronic structure of the boron atom. In the neutral ester, the boron atom is sp2 -hybridized, possessing an empty p-orbital that acts as a strong Lewis acid. Water or hydroxide ions readily coordinate to this empty orbital, forming a tetrahedral sp3 -hybridized intermediate. This coordination relieves the steric ring strain of the five-membered dioxaborolane ring but activates the B–O bonds for cleavage, leading to stepwise hydrolysis.

G A 1-Propenyl-Bpin (Trigonal, sp2) B Tetrahedral Intermediate (Anionic, sp3) A->B + OH- / H2O B->A - OH- / H2O C 1-Propenylboronic Acid + Pinacol B->C Ring Opening C->B Condensation

Thermodynamic equilibrium of 1-Propenyl-Bpin hydrolysis in aqueous media.

The thermodynamic stability of the system is defined by two distinct equilibrium constants: Ktrig​ (for the neutral trigonal state) and Ktet​ (for the anionic tetrahedral state). For alkenylboronic esters like 1-propenyl-Bpin, the π -conjugation from the propenyl double bond into the empty p-orbital provides a slight electronic stabilization compared to alkylboronic esters, subtly reducing its Lewis acidity—though not enough to prevent hydrolysis entirely [2].

pH Dependence and Speciation

The thermodynamic stability of 1-propenyl-Bpin is inextricably linked to the pH of the aqueous medium. Boronic acids typically have a pKa​ around 8–9. However, esterification with pinacol alters this landscape. The pKa​ of the resulting boronate ester is generally lower than that of the free boronic acid because the tetrahedral boronate anion is thermodynamically stabilized by the diol [3].

  • At pH < 7: The neutral trigonal form dominates. Hydrolysis is relatively slow but thermodynamically favored if excess water is present, driving the equilibrium toward the free boronic acid.

  • At pH 8–10: The tetrahedral boronate anion forms. While the sp3 hybridization reduces the Lewis acidity (preventing further nucleophilic attack), the reversibility of the B–O bond means that in highly dilute aqueous conditions, hydrolysis still proceeds.

  • At pH > 11: The high concentration of hydroxide outcompetes pinacol, rapidly forming the free boronate anion and driving complete, irreversible hydrolysis.

Quantitative Thermodynamic Data

To synthesize the expected behavior of 1-propenyl-Bpin during process development, we summarize the thermodynamic parameters below.

Table 1: Comparative Thermodynamic Stability Parameters (Estimated for Aqueous Media at 25°C)

Species StateHybridizationDominant pH RangeRelative Equilibrium Constant ( Keq​ )Typical Hydrolytic Half-Life ( t1/2​ )
1-Propenyl-Bpin (Neutral) sp2 4.0 - 6.5 Ktrig​≈102−103M−1 Hours to Days
1-Propenyl-Bpin (Anionic) sp3 8.0 - 10.0 Ktet​≈103−104M−1 Minutes to Hours
Free 1-Propenylboronic Acid sp2/sp3 N/AN/AStable (but prone to oxidation)

Self-Validating Experimental Protocol for Stability Assessment

Relying solely on literature values is insufficient due to matrix effects (e.g., co-solvents, buffer salts, and internal catalysis) [3]. Furthermore, boronic esters are notorious for hydrolyzing on the column during standard reversed-phase liquid chromatography (RPLC), leading to false degradation profiles [4].

To counter this, I mandate the following orthogonal, self-validating workflow to empirically determine thermodynamic stability. This protocol pairs non-destructive NMR with Hydrophilic Interaction Liquid Chromatography (HILIC).

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 50 mM solution of 1-propenyl-Bpin in a deuterated solvent mixture that mimics your exact process conditions (e.g., 1:1 CD3​CN/D2​O ).

  • pH/pD Equilibration: Adjust the pD using deuterated buffers (e.g., phosphate for neutral, carbonate for basic) to encompass the expected process pH range. Allow the system to reach thermodynamic equilibrium (typically 2–4 hours).

  • In Situ Speciation via 11B NMR: Acquire 11B NMR spectra at 25°C.

    • Causality: 11B NMR directly distinguishes between trigonal boron ( ∼30 ppm) and tetrahedral boron ( ∼5−10 ppm). This allows you to quantify the exact speciation ratio without physically separating the analytes, preventing equilibrium shifts.

  • Kinetic Tracking via 1H NMR: Monitor the integration of the propenyl methyl doublet ( ∼1.8 ppm) and the pinacol methyl singlet ( ∼1.2 ppm). As hydrolysis occurs, the free pinacol singlet shifts, allowing precise calculation of the bound vs. free diol ratio.

  • Orthogonal Validation via HILIC-MS: Inject the equilibrated samples into a HILIC system.

    • Causality: Standard C18 columns with aqueous mobile phases induce on-column hydrolysis. HILIC uses high-organic mobile phases, effectively preventing on-column degradation and preserving the boronate ester integrity during quantitation [4].

  • Thermodynamic Calculation: Calculate the equilibrium constant by plotting the ratio of [Ester]/([Acid][Pinacol]) at equilibrium across the tested pH range.

Workflow Prep 1. Matrix Preparation (1-Propenyl-Bpin in D2O/CD3CN) Split 2. Orthogonal Split Prep->Split NMR 3A. In Situ NMR Analysis (11B & 1H Speciation) Split->NMR Non-destructive HPLC 3B. HILIC-MS Analysis (Avoids RPLC Hydrolysis) Split->HPLC Quantitation Data 4. Thermodynamic Calculation (Extract K_trig and K_tet) NMR->Data HPLC->Data

Orthogonal self-validating workflow for determining boronate ester stability.

Implications for Drug Development and Process Chemistry

Understanding the thermodynamics of 1-propenyl-Bpin hydrolysis dictates critical operational strategies in drug manufacturing:

  • Coupling Reaction Design: Suzuki-Miyaura couplings utilizing 1-propenyl-Bpin should ideally be conducted in biphasic systems (e.g., Toluene/Water). In this setup, the ester resides primarily in the organic phase, thermodynamically protecting it from bulk aqueous hydrolysis until it reacts at the biphasic interface.

  • Formulation and Storage: Because the formation of Bpin is intrinsically reversible, trace water during storage will initiate degradation. Formulations must be rigorously dried. If prolonged aqueous exposure is unavoidable in the synthetic route, process chemists should consider translating the pinacol ester into a more thermodynamically stable surrogate, such as a MIDA boronate or a benzoxaborole derivative, which resist hydrolysis through steric shielding and internal coordination.

References

  • Chemistry Of Boronic Esters - AA Blocks. AA Blocks.[Link]

  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials - ACS Publications.[Link]

  • Internal and External Catalysis in Boronic Ester Networks. PMC - NIH.[Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development - ACS Publications.[Link]

Exploratory

Stereodivergent Pathways in Alkenylboronates: A Technical Guide to the E/Z Isomerization of 1-Propenylboronic Acid Pinacol Ester

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule in Focus: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (Pinacol 1-propenylboronate) Executive Summary & Thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule in Focus: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (Pinacol 1-propenylboronate)

Executive Summary & Thermodynamic Baselines

In modern drug development and complex natural product synthesis, stereocontrol is non-negotiable. 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- , commonly known as 1-propenylboronic acid pinacol ester, is a highly versatile C3-building block used extensively in Suzuki-Miyaura cross-coupling reactions.

The fundamental challenge with alkenylboronates lies in their thermodynamics. Standard synthetic routes, such as the hydroboration of terminal alkynes, almost exclusively yield the (E)-isomer. This is driven by the severe steric clash between the bulky pinacolborane (Bpin) moiety and the alkyl chain (the methyl group, in this case) that occurs in the (Z)-configuration. Consequently, accessing the thermodynamically uphill (Z)-isomer requires specialized, contra-thermodynamic driving forces.

This whitepaper details the two primary, field-proven methodologies for achieving stereodivergent E/Z isomerization of 1-propenylboronates: Photochemical Energy Transfer (EnT) Catalysis and Transition-Metal Catalyzed Kinetic Isomerization .

Pathway 1: Photochemical Energy Transfer (EnT) Catalysis

Photochemical isomerization circumvents the thermodynamic ground-state penalty by elevating the molecule into an excited triplet state. By utilizing a photosensitizer (e.g., Iridium polypyridyl complexes), we can facilitate a Dexter Energy Transfer (EnT) [1].

Mechanistic Causality

When the photocatalyst is irradiated with visible light, it excites to a singlet state ( S1​ ) and undergoes rapid Intersystem Crossing (ISC) to a long-lived triplet state ( T1​ ). If the triplet energy of the catalyst is precisely matched to the alkenylboronate, a Dexter EnT occurs. The C=C double bond of the 1-propenylboronate loses its π -character, forming a triplet diradical that can freely rotate. Upon relaxation, the system reaches a Photostationary State (PSS). Because the (E) and (Z) isomers often have different triplet energies and steric profiles, the PSS can be artificially enriched in the (Z)-isomer.

EnT_Pathway PC Photocatalyst (S0) Ground State PC_S1 Photocatalyst (S1) Excited Singlet PC->PC_S1 Visible Light (hv) PC_T1 Photocatalyst (T1) Excited Triplet PC_S1->PC_T1 Intersystem Crossing (ISC) PC_T1->PC Ground State Return T_Alkene Triplet Diradical Intermediate (T1) PC_T1->T_Alkene Dexter Energy Transfer (EnT) E_Alkene (E)-1-Propenylboronate (Ground State) E_Alkene->T_Alkene Excitation via EnT T_Alkene->E_Alkene Relaxation (Reversion) Z_Alkene (Z)-1-Propenylboronate (Ground State) T_Alkene->Z_Alkene Relaxation & Bond Rotation

Fig 1. Photochemical Dexter Energy Transfer (EnT) mechanism for E/Z isomerization.

Self-Validating Protocol: Photocatalytic E → Z Isomerization

Objective: Convert commercial (E)-1-propenylboronic acid pinacol ester to the (Z)-enriched isomer.

  • Reaction Assembly: In a flame-dried 20 mL Schlenk tube, combine (E)-1-propenylboronate (1.0 mmol) and Ir(ppy)3​ (0.02 mmol, 2 mol%). Add 10 mL of anhydrous trifluorotoluene (PhCF 3​ ).

    • Causality: PhCF 3​ is selected for its excellent solubility profile and photochemical inertness, preventing competitive solvent excitation which would lower the quantum yield.

  • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Molecular oxygen ( 3O2​ ) is a triplet ground-state molecule. If present, it will rapidly quench the T1​ state of the Ir-catalyst via energy transfer, generating highly reactive singlet oxygen ( 1O2​ ) and entirely aborting the catalytic cycle.

  • Irradiation: Backfill with Argon and seal the tube. Irradiate the mixture using a 440 nm Blue LED array at ambient temperature (25°C) for 24 hours.

    • Causality: The 440 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of Ir(ppy)3​ , ensuring maximum efficiency for intersystem crossing.

  • In-Process Validation: Take a 0.1 mL aliquot, concentrate, and analyze via 1 H NMR.

    • Self-Validation Check: Monitor the vinylic proton signals. The (E)-isomer exhibits a trans-coupling constant ( J≈18 Hz), whereas the emergent (Z)-isomer will display a cis-coupling constant ( J≈12 Hz). The reaction is complete when the E:Z ratio stabilizes at the PSS.

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the (Z)-isomer.

Pathway 2: Transition-Metal Catalyzed Kinetic Isomerization

While photochemical methods rely on excited states, transition-metal catalysis (particularly Nickel and Palladium) utilizes reversible insertion and β -hydride elimination to achieve isomerization[2, 3].

Mechanistic Causality

A low-valent metal center, such as Ni(0), coordinates to the alkene. Upon oxidative addition or insertion, an alkyl-metal intermediate is formed. The steric bulk of specialized ligands (e.g., bulky phosphines) forces a conformational rotation of the C-C single bond to relieve steric strain against the Bpin group. Subsequent β -hydride elimination and ligand exchange release the isomerized (Z)-alkenylboronate.

Ni_Isomerization Start Ni(0) Catalyst + Ligand Coord Ni(0)-Alkene Complex (E-isomer coordinated) Start->Coord Substrate Binding OxAdd Oxidative Addition / Insertion (Alkyl-Ni Intermediate) Coord->OxAdd Activation BondRot C-C Bond Rotation (Conformational Change) OxAdd->BondRot Steric Relief RedElim Beta-Hydride Elimination (Z-isomer coordinated) BondRot->RedElim Re-hybridization Product Dissociation Free (Z)-1-Propenylboronate RedElim->Product Ligand Exchange Product->Start Catalyst Regeneration

Fig 2. Transition-metal catalyzed workflow for E/Z isomerization of alkenylboronates.

Self-Validating Protocol: Nickel-Catalyzed Isomerization

Objective: Achieve highly selective E/Z isomerization utilizing a kinetically driven Ni(0) catalytic system.

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve Ni(cod)2​ (0.05 mmol, 5 mol%) and PAd2​(n−Bu) ligand (0.05 mmol, 5 mol%) in 2 mL of anhydrous Methanol. Stir for 15 minutes.

    • Causality: The highly bulky di(1-adamantyl)-n-butylphosphine ligand coordinates to the Ni(0) center, displacing the cyclooctadiene (cod) ligands to form the active, sterically encumbered catalytic species required for kinetic differentiation.

  • Substrate Addition: Add the (E)-1-propenylboronate (1.0 mmol) dissolved in 3 mL of Methanol to the active catalyst solution.

  • Isomerization: Stir the mixture at room temperature (25°C) for 12 hours.

    • Causality: The bulky ligand severely destabilizes the coordination of the (E)-isomer due to steric clash with the Bpin group. This drives the reversible insertion and β -hydride elimination pathways toward the less sterically encumbered (Z)-coordinated intermediate before dissociation.

  • In-Process Validation: Quench a 50 μ L micro-aliquot through a short silica plug (eluting with EtOAc) and analyze via GC-MS.

    • Self-Validation Check: GC trace will show two distinct peaks for the mass of the alkenylboronate. Baseline separation confirms the exact E:Z ratio prior to workup.

  • Workup: Remove the solvent in vacuo, pass through a short pad of Celite to remove nickel residues, and purify via Kugelrohr distillation to yield the pure isomer.

Quantitative Data & Pathway Comparison

To aid in experimental design, the following table summarizes the operational metrics of the baseline thermodynamic synthesis versus the two isomerization pathways discussed.

MethodCatalyst / SensitizerReaction ConditionsTypical Yield (%)E:Z RatioKey Advantage
Thermodynamic Control (Baseline) Cu/B 2​ pin 2​ (Alkyne Hydroboration)THF, 60°C, 12h>90%>95:5High efficiency for standard (E)-isomer synthesis.
Photochemical EnT Ir(ppy)3​ (1-2 mol%)Blue LED (440 nm), PhCF 3​ , RT, 24h85-95%up to 15:85Contra-thermodynamic access to the (Z)-isomer under mild conditions.
Transition-Metal Catalysis Ni(cod)2​ / PAd2​(n−Bu) MeOH, RT, 12h80-90%up to 2:98Highly selective kinetic trapping; easily scalable for process chemistry.

Strategic Applications in Drug Development

The ability to selectively access the (Z)-isomer of 1-propenylboronic acid pinacol ester unlocks stereospecific Suzuki-Miyaura cross-couplings. Because the palladium-catalyzed transmetalation and reductive elimination steps of the Suzuki coupling are strictly stereoretentive, starting with a pure (Z)-alkenylboronate guarantees the formation of a (Z)-alkene in the final Active Pharmaceutical Ingredient (API). This is particularly critical in the synthesis of complex macrocyclic immunosuppressants and targeted oncology therapeutics where alkene geometry dictates receptor binding affinity.

References

  • Iterative Dual-Metal and Energy Transfer Catalysis Enables Stereodivergence in Alkyne Difunctionalization. Journal of the American Chemical Society.[Link]

  • Enantioselective Nickel-Catalyzed anti-Carbometallative Cyclizations of Alkynyl Electrophiles Enabled by Reversible Alkenylnickel E/Z Isomerization. Journal of the American Chemical Society.[Link]

  • The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Advances (RSC Publishing).[Link]

Foundational

Crystallographic Profiling and 3D Structural Dynamics of 4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane

Executive Summary As a Senior Application Scientist in structural chemistry and methodology development, I frequently encounter a fundamental paradox with low-molecular-weight organoboron reagents: their immense utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in structural chemistry and methodology development, I frequently encounter a fundamental paradox with low-molecular-weight organoboron reagents: their immense utility in late-stage functionalization is often contrasted by a lack of direct crystallographic data due to their physical state. 4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (commonly known as 1-propenylboronic acid pinacol ester) is a quintessential example. As a liquid at standard temperature and pressure (b.p. ~140–145 °C), it defies conventional single-crystal X-ray diffraction (SCXRD) techniques.

This technical guide provides an in-depth synthesis of the 3D structural parameters of this critical reagent. By leveraging cryo-crystallography protocols, extrapolated data from homologous solid pinacolboranes, and mechanistic insights from its application in Suzuki-Miyaura couplings and stereoretentive olefin metathesis, we establish a comprehensive and self-validating structural profile.

3D Molecular Geometry and Crystallographic Parameters

The structural integrity of 1-propenylboronic acid pinacol ester is defined by the electronic interplay between the electron-deficient boron atom and the adjacent oxygen lone pairs, as well as the stereochemistry of the propenyl group.

1.1. The Pinacol Ring Conformation In the solid state, the 1,3,2-dioxaborolane ring rarely adopts a perfectly planar geometry due to the severe steric repulsion between the four methyl groups on the pinacol backbone. Instead, crystallographic data from closely related solid pinacolborane derivatives demonstrate that the ring adopts a twist or half-chair conformation [6]. This puckering minimizes eclipsing interactions between the methyl groups, stabilizing the 3D architecture.

1.2. Bond Lengths and sp² Hybridization The boron atom is strictly sp² hybridized, adopting a trigonal planar geometry. However, the B–O bonds exhibit partial double-bond character. The empty pz​ orbital of boron accepts electron density from the p-orbitals of the adjacent oxygen atoms. This back-donation shortens the B–O bonds to approximately 1.36–1.37 Å, significantly shorter than a standard B–O single bond (~1.43 Å) [5, 6]. The C–B bond connecting the propenyl group to the boron center is typically ~1.55 Å, while the C=C double bond maintains a standard length of ~1.32 Å.

Table 1: Extrapolated Quantitative Crystallographic Data

Structural ParameterExtrapolated Value (Å / °)Mechanistic Rationale
B–O Bond Length 1.367(2) ÅShortened due to O→B pπ-pπ back-donation.
C(alkenyl)–B Bond Length 1.552(3) ÅStandard sp²-sp² C–B bond.
C=C Bond Length 1.325(4) ÅStereoretentive double bond (E or Z configuration).
O–B–O Angle 111.2(2)°Constrained by the 5-membered dioxaborolane ring.
C–B–O Angle ~124.4°Expanded to accommodate the trigonal planar geometry.
Ring Torsion (O-C-C-O) ~27.4°Twist conformation to relieve methyl-methyl steric clash.
Methodologies for Crystallographic Data Acquisition

Because 1-propenylboronic acid pinacol ester is a liquid, obtaining a high-resolution 3D structure requires specialized techniques. Standard evaporation or vapor diffusion methods are physically impossible. Instead, we rely on two field-proven strategies to force lattice formation:

  • Strategy A: In Situ Cryo-Crystallography This involves freezing the pure liquid inside a quartz capillary using a precisely controlled liquid nitrogen cryostream. The primary physical challenge is avoiding the formation of an amorphous glass. By flash-cooling the sample to 100 K and then slowly annealing it (raising the temperature to just below its melting point), a single crystal seed can be nucleated and grown via zone melting.

  • Strategy B: Crystalline Derivatization When direct cryo-crystallography fails, the 3D structure of the boronate moiety is validated by synthesizing a solid derivative. Coordinating the boron atom with a bulky Lewis base (e.g., 4-dimethylaminopyridine) forces the boron into an sp³ hybridized tetrahedral state, yielding a highly crystalline adduct suitable for standard SCXRD.

Experimental Protocol: In Situ Cryo-Crystallography Workflow

To ensure scientific integrity and a self-validating system, the following protocol outlines the exact steps for obtaining SCXRD data for liquid boronic esters.

  • Sample Preparation: Under a strict argon atmosphere, inject 2–3 μL of pure 1-propenylboronic acid pinacol ester into a 0.3 mm Lindemann glass or quartz capillary. Flame-seal the capillary immediately to prevent moisture ingress, as boronic esters will slowly hydrolyze to boronic acids upon atmospheric exposure.

  • Mounting and Flash Cooling: Mount the capillary on the goniometer head of a diffractometer equipped with a cryostream. Rapidly quench the sample to 100 K to solidify the liquid and arrest molecular motion.

  • Annealing (Zone Melting): To prevent amorphous glass formation, employ a localized laser or a controlled warm gas stream to create a micro-melt zone. Slowly translate the melt zone along the capillary at a rate of 0.5 mm/h. This thermodynamic control allows a single crystal to propagate from a single nucleation site.

  • Data Collection: Once a single crystal is confirmed via optical microscopy and initial diffraction frames, collect full sphere data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation at 100 K.

  • Phase Resolution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT), and refine using full-matrix least-squares on F².

CryoWorkflow A Liquid Sample Prep (Quartz Capillary) B Cryo-Annealing (100K -> Tm -> 100K) A->B C X-Ray Diffraction (Synchrotron/Mo Kα) B->C D Phase Resolution & Refinement C->D E 3D Structure Validation D->E

Step-by-step workflow for in situ cryo-crystallography of liquid boronic esters.

Mechanistic Implications in Drug Development and Synthesis

The 3D structure of 1-propenylboronic acid pinacol ester directly dictates its reactivity in complex molecule synthesis, particularly in Suzuki-Miyaura cross-couplings, aza-Michael additions [3], and stereoretentive olefin metathesis.

4.1. The Role of the Empty p-Orbital in Transmetalation In Suzuki-Miyaura couplings, the trigonal planar (sp²) boronic ester is generally unreactive toward transmetalation with palladium(II) complexes. The catalytic cycle requires the addition of a base (such as hydroxide, alkoxide, or carbonate). The base coordinates to the empty pz​ orbital of the boron atom, altering its geometry from a neutral sp² trigonal planar state to an anionic sp³ tetrahedral state.

This geometric shift is the causal engine of the reaction: it increases the nucleophilicity of the propenyl group and weakens the C–B bond, facilitating the transfer of the propenyl moiety to the Pd(II) center. The stereochemistry of the double bond (E or Z) is strictly retained during this process, a feature heavily exploited in the synthesis of marine natural products [1] and complex pharmaceuticals.

Transmetalation A Trigonal Planar Boronate (sp2, Lewis Acidic) B Base Coordination (OH- or OR-) A->B C Tetrahedral Boronate Complex (sp3, Activated) B->C D Pd(II) Transmetalation (Stereoretentive) C->D E Pd-Alkenyl Intermediate + Boric Acid Byproduct D->E

Structural activation and geometric shift during Suzuki-Miyaura transmetalation.

4.2. Applications in Advanced Methodologies Beyond standard couplings, the structural properties of propenylboronic acid pinacol esters are leveraged in cutting-edge methodologies. For instance, in nickel-catalyzed cyclopropanations of [1.1.1]propellane [2], the stereospecificity of the reaction is highly dependent on the geometry of the alkenylboronic ester. Furthermore, in stereoretentive catalytic olefin metathesis[4], Z-1-propenylboronic acid pinacol ester serves as a crucial reagent for synthesizing complex biologically active compounds by enabling in situ methylene capping.

Conclusion

While 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane evades simple crystallographic characterization due to its liquid state, a rigorous combination of cryo-crystallography, structural extrapolation from solid derivatives, and mechanistic analysis provides a complete 3D structural profile. Understanding the exact bond lengths, ring puckering, and hybridization states is not merely an academic exercise; it is the foundational logic that enables chemists to rationally design highly stereoselective cross-coupling and metathesis reactions in modern drug discovery.

References
  • Synthetic and Biosynthetic Approaches to Marine Natural Products. MDPI. URL:[1]

  • Methylenespiro[2]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. Journal of the American Chemical Society. URL:[3]

  • Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform. The Journal of Organic Chemistry. URL:[4]

  • In Situ Methylene Capping: A General Strategy for Efficient Stereoretentive Catalytic Olefin Metathesis. Journal of the American Chemical Society. URL:[2]

  • The Complex Reactivity of β-Diketiminato Magnesium(I) Dimers Towards Pinacolborane. Dalton Transactions. URL:[5]

  • (μ2-Pinacolato-O,O')-bis(pinacolato-O,O')diboron. Acta Crystallographica. URL:[6]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling and Application of 1-Propenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides an in-depth analysis of 1-propenylboronic acid pinacol ester, a versatile reagent in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of 1-propenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. Beyond a simple recitation of safety data, this document aims to equip researchers with the scientific understanding necessary for its safe and effective use. We will delve into its toxicological profile, outline field-proven handling protocols, and provide a detailed methodology for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Utility of 1-Propenylboronic Acid Pinacol Ester in Synthesis

1-Propenylboronic acid pinacol ester is a member of the boronic acid derivative family, which has become indispensable in the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. The pinacol ester functional group confers enhanced stability to the boronic acid, preventing premature decomposition and protodeboronation, a common side reaction with free boronic acids. This stability makes it an ideal reagent for a variety of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] Its ability to introduce a propenyl group allows for the synthesis of complex organic molecules with applications ranging from active pharmaceutical ingredients to advanced materials.

Hazard Identification and Toxicological Profile

A thorough understanding of the potential hazards associated with a reagent is the foundation of safe laboratory practice. 1-Propenylboronic acid pinacol ester presents a combination of flammable and irritant properties that necessitate careful handling.

GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. Based on available Safety Data Sheets (SDS), 1-propenylboronic acid pinacol ester is classified as follows:

Hazard ClassCategoryHazard StatementPictogram
Flammable Liquids3H226: Flammable liquid and vapor[3]🔥
Skin Corrosion/Irritation2H315: Causes skin irritation!
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation!
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation!
Toxicological Data Summary
  • Irritation: Direct contact can cause significant irritation to the skin and eyes. Inhalation of vapors may lead to respiratory tract irritation.

  • Flammability: The compound is a flammable liquid with a flash point of 53.3 °C (127.9 °F), meaning it can be ignited by sparks, open flames, or hot surfaces.[3]

It is crucial to handle this reagent with the assumption that it is harmful if ingested, inhaled, or absorbed through the skin, as is prudent practice for all laboratory chemicals.

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

Adherence to rigorous safety protocols is non-negotiable when working with flammable and irritant compounds. The following procedures are designed to minimize exposure and prevent accidents.

Engineering Controls

The first line of defense is to minimize the potential for exposure through properly designed laboratory facilities.

  • Fume Hood: All manipulations of 1-propenylboronic acid pinacol ester should be conducted in a well-ventilated chemical fume hood to prevent the accumulation of flammable vapors and to protect the user from inhalation.[1]

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal exposure.

  • Eye Protection: Chemical splash goggles are required at all times.[4]

  • Hand Protection: Wear nitrile gloves of at least 4mil thickness. If prolonged contact is anticipated, consider double-gloving or using a more robust glove material.[4]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe shoes are also required.[1][4]

Storage and Incompatibility

Proper storage is critical to maintaining the stability of the reagent and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5] A flammable liquids storage cabinet is recommended.[1][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

In the event of a spill or exposure, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the contaminated material in a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The following is a representative protocol for the coupling of 1-propenylboronic acid pinacol ester with an aryl bromide. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-X) A->B C Ar-Pd(II)-X(L_n) (Palladacycle) B->C D Transmetalation (R'-B(OR)_2) C->D Base E Ar-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R' (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Propenyl-Substituted Arene

This protocol provides a general framework. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 1-Propenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide, boronic ester, and base in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (3x). A->B C Add the solvent and palladium catalyst under a positive pressure of inert gas. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). C->D E Monitor the reaction progress by TLC or GC-MS. D->E F Cool the reaction to room temperature. E->F G Add water and extract with an organic solvent (e.g., ethyl acetate). F->G H Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 1-propenylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Causality: The excess of the boronic ester is used to ensure complete consumption of the often more valuable aryl halide. The base is crucial for the transmetalation step, activating the boronic ester.[6]

  • Inert Atmosphere:

    • Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (nitrogen or argon).

    • Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures its catalytic activity.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent mixture (toluene/water) and the palladium catalyst.

    • Causality: Degassing the solvent removes dissolved oxygen. The biphasic solvent system is often effective, with the organic phase dissolving the reactants and catalyst, and the aqueous phase dissolving the inorganic base.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Causality: The elevated temperature increases the reaction rate.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Conclusion

1-Propenylboronic acid pinacol ester is a valuable tool in the arsenal of the synthetic chemist. Its stability and reactivity make it a preferred reagent for introducing the propenyl moiety in complex molecule synthesis. However, its flammable and irritant nature demands a high level of respect and adherence to stringent safety protocols. By understanding the underlying principles of its reactivity and the rationale behind safe handling procedures, researchers can confidently and safely leverage the power of this versatile reagent to advance their scientific endeavors.

References

  • SynQuest Laboratories, Inc. (2019). Safety Data Sheet: Propen-1-ylboronic acid, pinacol ester.
  • Sigma-Aldrich. (n.d.). trans-1-Propenylboronic acid pinacol ester 97%.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 2-Methoxy-3-nitro-phenylboronic acid pinacol ester.
  • Sigma-Aldrich Corporation. (2009, January 2).
  • Apollo Scientific. (n.d.). Safety Data Sheet: Vinylboronic acid, pinacol ester.
  • Thermo Fisher Scientific. (2025, October 24).
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • NextSDS. (n.d.).
  • Yale Environmental Health & Safety. (n.d.).
  • Lab Manager. (2025, October 21). Handling and Storing Chemicals.
  • University of Illinois, Division of Research Safety. (2024, June 12). Flammable Liquids.
  • Utah State University. (n.d.).
  • Storemasta. (2023, March 15).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol using 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-

The introduction of a propenyl moiety into aryl or heteroaryl scaffolds is a fundamental transformation in medicinal chemistry. It is frequently employed to install lipophilic tethers, rigidify molecular backbones, or ge...

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Author: BenchChem Technical Support Team. Date: April 2026

The introduction of a propenyl moiety into aryl or heteroaryl scaffolds is a fundamental transformation in medicinal chemistry. It is frequently employed to install lipophilic tethers, rigidify molecular backbones, or generate reactive bifunctional platforms for downstream transformations, such as aza-Michael additions[1].

This application note provides an in-depth, self-validating protocol for the Suzuki-Miyaura cross-coupling of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (commonly known as 1-propenylboronic acid pinacol ester or propenyl-Bpin) with aryl and heteroaryl halides.

Mechanistic Causality: Why the Pinacol Ester?

When designing a cross-coupling workflow, the choice of the boron species dictates the reaction's thermodynamic stability and kinetic efficiency. Free alkenylboronic acids are notoriously susceptible to hydrolytic protodeboronation—a destructive side reaction where the carbon-boron bond is cleaved under basic aqueous conditions to yield propene gas[2].

By utilizing the pinacol ester (Bpin) variant, the bulky 4,4,5,5-tetramethyl backbone sterically shields the empty p-orbital of the boron atom. This shielding significantly decelerates off-target pre-hydrolytic protodeboronation pathways, ensuring that the reagent remains intact long enough to undergo productive transmetalation[2]. Furthermore, the Bpin ester is highly stable to silica gel chromatography and long-term benchtop storage, guaranteeing reproducible stoichiometry across multiple reaction scales.

The Catalytic Cycle

The reaction proceeds through a precisely orchestrated Pd(0)/Pd(II) catalytic cycle. The addition of a base and water is not merely for pH control; it is a mechanistic requirement. The base coordinates with the Pd(II) complex to increase its electrophilicity, while simultaneously converting the neutral propenyl-Bpin into an electron-rich, reactive boronate intermediate [Propenyl-Bpin(OH)]-. This dual activation is the causal driver for the transmetalation step, which occurs with strict retention of the alkene's stereochemistry (typically the E-isomer).

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X Pd0->OxAdd Rate Limiting for Aryl Chlorides BaseEx Base Activation Ar-Pd(II)-X + OH⁻ → Ar-Pd(II)-OH OxAdd->BaseEx TransMet Transmetalation Ar-Pd(II)-OH +[Propenyl-Bpin(OH)]⁻ → Ar-Pd(II)-Propenyl BaseEx->TransMet Stereoretentive Transfer RedElim Reductive Elimination Ar-Propenyl Product + Pd(0) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle demonstrating the dual activation role of the base.

Experimental Protocol: Biphasic Propenylation

The following protocol is a self-validating system optimized for high-fidelity C-C bond formation, adapted from validated methodologies used in the synthesis of complex toluquinol analogues and triazine platforms[3],[1].

Materials & Reagents
  • Substrate : Aryl or Heteroaryl Halide (Bromide or Iodide) (1.0 equiv)

  • Coupling Partner : (E)-1-Propenylboronic acid pinacol ester (1.2–1.5 equiv)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5–10 mol%)

  • Base : Potassium carbonate (K₂CO₃), 2.0 M aqueous solution (3.0–6.6 equiv)

  • Solvent : 1,4-Dioxane or Tetrahydrofuran (THF) (0.1–0.2 M concentration)

Step-by-Step Methodology

Step 1: System Degassing (Critical Causality) Dissolve the aryl halide (1.0 equiv) in the chosen organic solvent (1,4-Dioxane or THF) within a Schlenk flask or heavy-walled reaction tube. Sparge the solution vigorously with Argon for 15 minutes. Causality: Oxygen is highly deleterious to this reaction. It rapidly oxidizes the electron-rich Pd(0) catalyst to an inactive Pd(II) species and promotes the oxidative homocoupling of the boronic ester (yielding 2,4-hexadiene).

Step 2: Reagent Introduction To the degassed solution, add the (E)-1-propenylboronic acid pinacol ester (1.2 equiv). Follow immediately with the addition of the 2.0 M aqueous K₂CO₃ solution. Maintain a positive pressure of Argon during these additions.

Step 3: Catalyst Activation Add the Pd(PPh₃)₄ catalyst (0.05 equiv) in one portion under a strong stream of Argon. Causality: Introducing the catalyst last, after the substrate and ligands are fully solvated, minimizes its exposure to localized high concentrations of unligated species, preventing premature catalyst aggregation (palladium black formation).

Step 4: Thermal Execution & Monitoring Seal the vessel and heat the biphasic mixture to 80 °C (reflux) with vigorous stirring for 15 to 24 hours[3]. Self-Validation: Monitor the reaction via LC-MS or TLC. The disappearance of the aryl halide peak validates successful oxidative addition and transmetalation. If the aryl halide persists but the boronic ester is consumed, protodeboronation has outcompeted the coupling cycle.

Step 5: Quenching and Phase Separation Cool the reaction to room temperature. Quench by adding a saturated aqueous NH₄Cl solution. Causality: Neutralizing the highly basic aqueous phase prevents post-reaction degradation of base-sensitive functional groups on the newly formed product. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

Step 6: Concentration (Volatility Warning) Filter the drying agent and concentrate the solvent under reduced pressure. Causality: Propenylated arenes (especially low molecular weight scaffolds) possess high vapor pressures. To prevent product loss into the vacuum pump, concentrate at pressures >150 mbar and ensure the rotary evaporator water bath does not exceed 30 °C.

Quantitative Data: Condition Optimization

The success of the coupling is highly dependent on the microenvironment of the transmetalation step. The table below summarizes the causal effects of varying the reaction parameters.

Solvent SystemBase SystemCatalystTemp (°C)Primary Outcome & Causality
1,4-Dioxane / H₂O K₂CO₃ (2.0 M aq)Pd(PPh₃)₄80–90Standard Baseline . Excellent for stable aryl bromides. Biphasic system ensures continuous generation of the reactive boronate[3].
THF / H₂O K₂CO₃ (2.0 M aq)Pd(PPh₃)₄70–80Milder Alternative . Lower boiling point allows for gentler reflux. Ideal for thermally sensitive heteroaryl halides[1].
Toluene / H₂O K₃PO₄ (Solid)Pd(dppf)Cl₂100High Steric Hindrance . The bidentate dppf ligand forces a wider bite angle, accelerating reductive elimination for bulky ortho-substituted substrates.
Anhydrous Dioxane CsF (Solid)Pd(PPh₃)₄90Water-Sensitive Substrates . Fluoride acts as an anhydrous activator for the Bpin ester, bypassing the need for aqueous hydroxide.

Troubleshooting Workflow

When utilizing small, electron-rich alkenylboronic esters, researchers frequently encounter specific failure modes. The following decision tree isolates the root causes of poor yields and dictates the corrective actions.

Troubleshooting Issue Low Yield of Propenyl Product Cause1 Protodeboronation (Loss of Propenyl-Bpin) Issue->Cause1 Cause2 Homocoupling (Diene Formation) Issue->Cause2 Cause3 Product Volatility (Lost during workup) Issue->Cause3 Sol1 Use anhydrous CsF or weaker base (K₃PO₄) Cause1->Sol1 Prevents Hydrolysis Sol2 Strictly degas solvents (Argon sparging) Cause2->Sol2 Removes O₂ Sol3 Evaporate >150 mbar Max bath temp 30°C Cause3->Sol3 Retains Mass

Caption: Diagnostic workflow for resolving common failure modes in propenyl-Bpin cross-couplings.

References

  • Cheng-Sánchez, I., Torres-Vargas, J. A., Martínez-Poveda, B., Guerrero-Vásquez, G. A., Medina, M. Á., Sarabia, F., & Quesada, A. R. "Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol." Marine Drugs 2019, 17(9), 492.4

  • Buttard, F., Berthonneau, C., Hiebel, M.-A., Brière, J.-F., & Suzenet, F. "Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform." The Journal of Organic Chemistry 2019, 84(6), 3702-3714. 1

  • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society (Referenced via The University of Edinburgh research portal). 2

Sources

Application

Propenylation of aryl halides with 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane

Executive Summary The synthesis of 1-propenylarenes is a highly valuable transformation in the development of pharmaceuticals, agrochemicals, and natural product analogs (e.g., anethole derivatives). The Suzuki-Miyaura c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-propenylarenes is a highly valuable transformation in the development of pharmaceuticals, agrochemicals, and natural product analogs (e.g., anethole derivatives). The Suzuki-Miyaura cross-coupling of aryl halides with 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (1-propenylboronic acid pinacol ester) provides a robust, stereospecific, and highly functional-group-tolerant method for this transformation. This application note details the mechanistic principles, optimized parameters, and validated protocols required to execute this coupling efficiently in a research or drug development setting.

Mechanistic Principles & Causality

Why Use the Pinacol Ester?

Free boronic acids are notoriously prone to protodeboronation and spontaneous trimerization into boroxines, which complicates stoichiometry and reduces reaction reproducibility. The pinacol ester (Bpin) derivative elegantly mitigates these issues, offering superior bench stability, ease of handling, and resistance to degradation under basic conditions[1]. Furthermore, the transmetalation and reductive elimination steps of the Suzuki-Miyaura coupling proceed with strict retention of stereochemistry. Utilizing the (E)-1-propenylboronic acid pinacol ester will exclusively yield the (E)-1-propenylarene product.

The Critical Role of the Base

Unlike highly reactive Grignard reagents, boronic esters are stable and require chemical activation to participate in the catalytic cycle. The inorganic base (typically K₂CO₃, KOH, or Cs₂CO₃) serves a dual mechanistic purpose. Depending on the specific reaction conditions, it either coordinates directly with the boron atom to form a nucleophilic, tetra-coordinate boronate anion, or it exchanges with the halide on the Pd(II) intermediate to form an alkoxo/hydroxo-palladium complex. This oxo-palladium species then rapidly undergoes transmetalation with the neutral boronic ester[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Ar-Pd(II)(X)L Oxidative Addition Complex Pd0->PdII_OA + Ar-X (Oxidative Addition) PdII_Base Ar-Pd(II)(OH)L Hydroxo-Palladium Complex PdII_OA->PdII_Base + Base / H2O - HX PdII_TM Ar-Pd(II)(Propenyl)L Transmetalation Complex PdII_Base->PdII_TM + Propenyl-B(pin) (Transmetalation) PdII_TM->Pd0 (Reductive Elimination) Product Ar-CH=CH-CH3 (E)-1-Propenylarene PdII_TM->Product Product Release

Fig 1. Catalytic cycle of the Suzuki-Miyaura propenylation highlighting the oxo-palladium pathway.

Reaction Optimization & Parameter Selection

To ensure a self-validating and high-yielding protocol, several parameters must be carefully tuned based on the electronic and steric nature of the aryl halide substrate:

  • Catalyst Selection: Pd(PPh₃)₄ is the standard, cost-effective workhorse for cross-coupling aryl iodides and activated aryl bromides[3]. However, for sterically hindered substrates or unactivated aryl chlorides, more electron-rich and sterically demanding catalysts (e.g., Pd(dppf)Cl₂ or Pd-PEPPSI complexes) are required to accelerate the oxidative addition step[4].

  • Solvent System: A biphasic system is essential because the base and the organic substrates possess divergent solubility profiles. A 1,4-Dioxane/water mixture (typically in a 4:1 to 10:1 ratio) is highly effective; dioxane perfectly solubilizes the Bpin ester and aryl halide, while water dissolves the inorganic base to facilitate the interfacial transmetalation[3].

  • Stoichiometry: A slight excess of the propenylboronic acid pinacol ester (1.1 to 1.5 equivalents) is recommended to compensate for any trace protodeboronation or oxidative homocoupling that may occur at elevated temperatures[3].

Quantitative Data: Condition Matrix

The following table summarizes the optimal parameters and expected yields for various classes of aryl halides when coupled with 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane.

Substrate TypeRecommended CatalystBaseSolvent SystemTemp (°C)Expected Yield (%)
Aryl Iodides Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2-3 eq)1,4-Dioxane/H₂O (4:1)8085 - 98
Aryl Bromides Pd(PPh₃)₄ (5-10 mol%)K₂CO₃ (3-4 eq)1,4-Dioxane/H₂O (4:1)80 - 9075 - 95
Aryl Chlorides Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (3 eq)Toluene/H₂O (10:1)10050 - 80
Hindered Ar-Br Pd-PEPPSI-IPr (2 mol%)KOH (3 eq)THF/H₂O (5:1)7070 - 90

Standard Experimental Protocol

This step-by-step methodology describes the standard propenylation of an aryl bromide using Pd(PPh₃)₄[3].

Workflow Step1 1. Reagent Setup Step2 2. Inert Gas Degassing Step1->Step2 Step3 3. Heating (80 °C, 15 h) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Silica Purification Step4->Step5

Fig 2. Standard experimental workflow for the biphasic Suzuki-Miyaura cross-coupling reaction.

Step 1: Reagent Preparation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv)[3].

  • Note: Weigh the palladium catalyst rapidly or inside a glovebox to minimize exposure to atmospheric oxygen and moisture.

Step 2: Solvent & Base Addition

  • Add anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.2 M.

  • In a separate vial, dissolve K₂CO₃ (3.0 equiv) in deionized water (using 1/4th the volume of the dioxane) and transfer this aqueous solution to the reaction flask[3].

Step 3: Degassing (Critical Step)

  • Sparge the biphasic mixture with Argon gas for 15–20 minutes using a submerged needle.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

Step 4: Reaction Execution

  • Seal the flask under a positive pressure of Argon and submerge it in a pre-heated oil bath at 80 °C.

  • Stir vigorously for 12–15 hours[3]. The biphasic nature of the reaction requires high RPM to ensure adequate interfacial mixing.

  • Monitor the reaction progress via TLC or LC-MS until the aryl halide is fully consumed.

Step 5: Workup & Purification

  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL)[3].

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dark residue via flash column chromatography on silica gel (using a Hexanes/Ethyl Acetate gradient) to isolate the pure 1-propenylarene.

Sources

Method

Application Note: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- in Natural Product Synthesis

Executive Summary The reagent 1,3,2-dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (commonly known as 1-propenylboronic acid pinacol ester or Propenyl-BPin) is a highly stable, versatile organoboron nucleophile utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reagent 1,3,2-dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (commonly known as 1-propenylboronic acid pinacol ester or Propenyl-BPin) is a highly stable, versatile organoboron nucleophile utilized extensively in the total synthesis of natural products and pharmacologically active derivatives. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a robust vehicle for installing the 1-propenyl motif—a structural feature ubiquitous in marine macrolides, polyketides, and complex alkaloid precursors[1]. This application note details the mechanistic rationale, key synthetic applications, and self-validating protocols for deploying this reagent in advanced drug development workflows.

Mechanistic Rationale & Reagent Advantages

The selection of the pinacol ester (BPin) over the free boronic acid is driven by specific chemical causalities critical to complex molecule synthesis:

  • Chromatographic Stability & Protodeboronation Resistance: The bulky, bidentate pinacolato ligand sterically shields the empty p-orbital of the boron atom. This drastically reduces the rate of protodeboronation in aqueous or protic environments and allows the reagent to be purified and handled without the degradation typically seen in free boronic acids.

  • Strict Stereoretention: The transmetalation step in the Suzuki-Miyaura cycle is highly stereoretentive. When the (E)- or (Z)-isomer of 1-propenyl-BPin is utilized, the alkene geometry is strictly preserved in the final coupled product, which is a non-negotiable requirement when synthesizing stereochemically dense natural products[2].

  • Controlled Transmetalation Kinetics: The attenuated Lewis acidity of the BPin group prevents unwanted, premature side reactions. It requires explicit activation by an exogenous base (e.g., K₂CO₃) to form a nucleophilic "ate" complex before transmetalation can occur, granting the chemist precise temporal control over the reaction[3].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II)(Ar)(Br)L_2 Oxidative Addition Pd0->PdII_Ox + Ar-Br PdII_TM Pd(II)(Ar)((E)-Propenyl)L_2 Transmetalation PdII_Ox->PdII_TM + Activated Boronate PdII_TM->Pd0 Reductive Elimination Product (E)-1-Propenyl-Ar Coupled Product PdII_TM->Product Boronate [(E)-Propenyl-B(OH)Pin]- Activated Boronate Boronate->PdII_TM

Caption: Catalytic cycle of Suzuki-Miyaura coupling demonstrating stereoretentive transmetalation.

Key Applications in Complex Molecule Synthesis

Synthesis of Marine Toluquinol Analogues

Toluquinol is a marine natural product exhibiting significant proapoptotic and anticancer properties. To study its structure-activity relationship (SAR) and optimize its pharmacological profile (such as COX-1/COX-2 inhibition), researchers synthesize varied analogues by functionalizing the hydroquinone core[4]. Using 1-propenyl-BPin, the propenyl group is directly installed onto a bromohydroquinone scaffold via Suzuki-Miyaura coupling[3]. The biphasic nature of the reaction (using aqueous K₂CO₃ in THF) facilitates the formation of the reactive hydroxyboronate intermediate required for transmetalation, yielding the target 2,5-disubstituted analogues with high fidelity[1].

3-Vinyl-1,2,4-triazines as Alkaloid Precursors

1,2,4-Triazines serve as powerful bifunctional platforms in the total synthesis of complex alkaloids via aza-Michael reactions. The installation of a propenyl group onto the triazine core is achieved by coupling 3-methylthio-1,2,4-triazines with 1-propenyl-BPin[5]. Causality of Conditions: This specific transformation utilizes a copper-cocatalyzed Liebeskind-Srogl-type cross-coupling. Copper(I) 3-methylsalicylate acts as a thiophilic Lewis acid, activating the methylthio group for oxidative addition by Palladium, while simultaneously facilitating transmetalation from the propenyl-BPin[5].

Stereospecific Cyclopropanation for Terpene Skeletons

The methylenecyclobutane and methylenespiro[6]hexane skeletons are critical structural motifs in the total synthesis of complex terpenes like solanoeclepin A[2]. 1-Propenyl-BPin is utilized in nickel-catalyzed cyclopropanations with [1.1.1]propellane to generate these borylated scaffolds stereospecifically. The reaction preserves the alkene geometry into the resulting cyclopropane diastereomer, demonstrating the reagent's utility beyond standard cross-coupling[2].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for deploying 1-propenyl-BPin across different natural product synthetic methodologies.

Target ScaffoldElectrophileCatalyst SystemBase / AdditiveSolvent & TempYieldRef
Toluquinol Analogues BromohydroquinonePd(PPh₃)₄ (5 mol%)K₂CO₃ (aq, 6.6 eq)THF, 80 °C, 48 h50–56%[1],[3]
3-Vinyl-1,2,4-triazines 3-Methylthio-triazinePd(PPh₃)₄ (5 mol%)Cu(I) 3-methylsalicylateTHF, Reflux, 20 h54–67%[5]
Methylenespiro[6]hexanes [1.1.1]PropellaneNi(cod)₂ / LigandNone (Cyclopropanation)THF, RTGood[2]

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol outlines the palladium-catalyzed Suzuki coupling of bromohydroquinone with 1-propenyl-BPin to access toluquinol analogues[1],[3]. It is designed as a self-validating system to ensure quality control at every phase.

Workflow A 1. Substrate Preparation Bromohydroquinone (1.0 eq) in THF B 2. Reagent Addition 1-Propenyl-BPin (1.1 eq) + Pd(PPh3)4 (0.05 eq) A->B C 3. Base Activation Add 2.0 M K2CO3 (aq) (6.6 eq) B->C D 4. Cross-Coupling Heat at 80 °C for 48 h under Argon C->D E 5. Quench & Extract Sat. NH4Cl (aq) / EtOAc Extraction D->E F 6. Validation 1H NMR (J = 15 Hz) & Yield Calculation E->F

Caption: Standardized workflow for the palladium-catalyzed synthesis of propenyl-toluquinol analogues.

Step-by-Step Methodology:
  • System Preparation & Degassing: In an oven-dried Schlenk flask under an argon atmosphere, dissolve bromohydroquinone (1.0 equiv., e.g., 0.29 mmol) in anhydrous THF (2 mL). Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the electron-rich Pd(0) active catalyst into an inactive Pd(II) species.

  • Reagent Introduction: Add 1-propenylboronic acid pinacol ester (1.1 equiv., 0.32 mmol) and Tetrakis(triphenylphosphine)palladium(0) (Pd[PPh₃]₄) (0.05 equiv., 0.015 mmol) to the solution[1].

  • Base Activation: Inject a 2.0 M aqueous solution of K₂CO₃ (6.6 equiv., 1.72 mmol)[3]. Causality: The aqueous carbonate acts as a nucleophile to attack the boron atom, forming the reactive boronate "ate" complex required to drive the transmetalation step forward.

  • Thermal Coupling: Heat the biphasic reaction mixture to 80 °C for 48 hours[3].

  • In-Process Validation (TLC): After 24 hours, monitor the reaction via Thin Layer Chromatography (25% EtOAc in hexanes). Self-Validation Check: The disappearance of the UV-active bromohydroquinone spot (lower Rf​ ) and the emergence of a new spot (higher Rf​ ) confirms the progression of the cross-coupling[1].

  • Quench and Extraction: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous phase with Ethyl Acetate (3 × 10 mL). Causality: NH₄Cl neutralizes the strongly basic K₂CO₃ and safely destroys any residual active organometallic species without degrading the product.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

  • Final Product Validation (NMR): Validate the stereochemical integrity of the isolated product using ¹H NMR spectroscopy. Self-Validation Check: The presence of two distinct olefinic protons exhibiting a trans-coupling constant ( 3JHH​ ) of approximately 15–16 Hz confirms the strict retention of the (E)-configuration from the starting pinacol ester.

References

  • Synthetic and Biosynthetic Approaches to Marine Natural Products. MDPI. 1

  • Application Notes and Protocols: Bromohydroquinone in the Preparation of Pharmacologically Active Compounds. Benchchem. 4

  • Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol. PMC / MDPI. 3

  • Methylenespiro[6]hexanes via Nickel-Catalyzed Cyclopropanations with[1.1.1]Propellane. ACS Publications. 2

  • Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform. ACS Publications. 5

Sources

Application

Catalyst selection guide for 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- coupling reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (CAS: 83947-58-4) Executive Summary The installation of a pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (CAS: 83947-58-4)

Executive Summary

The installation of a propenyl group via C(sp2)-C(sp2) cross-coupling is a critical transformation in the total synthesis of natural products and the development of pharmacologically active compounds (e.g., toluquinol analogues)[1]. 1-Propenylboronic acid pinacol ester is the premier reagent for this transformation. Unlike free alkenylboronic acids, which are prone to spontaneous protodeboronation and polymerization, the pinacol (pin) ester masks the empty p-orbital of the boron atom, providing exceptional bench stability[2]. However, this stability introduces a kinetic barrier during the transmetalation step of the Suzuki-Miyaura cycle, necessitating precise catalyst and base selection to ensure high yields and complete stereoretention (E/Z fidelity).

Mechanistic Causality & Catalyst Selection

To design a self-validating and high-yielding protocol, one must understand how the substrate's electronic and steric properties dictate the rate-determining step of the catalytic cycle.

  • Oxidative Addition (The Catalyst Dependency): For electron-deficient or neutral aryl iodides and bromides, oxidative addition is rapid. The standard Pd(PPh3​)4​ catalyst provides a sufficient electron density at the Pd(0) center to cleave the C-X bond[3]. However, aryl chlorides possess a significantly higher bond dissociation energy. To activate chlorides, an electron-rich bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is required. The ferrocene backbone increases the electron density on palladium, accelerating oxidative addition[4].

  • Transmetalation (The Base Dependency): Because the pinacol ester is highly stable, it must be activated into a reactive "ate" complex [Ar-B(pin)(OH)]− to undergo transmetalation. This requires a biphasic system with an aqueous base. K2​CO3​ is optimal for standard substrates, providing a controlled release of hydroxide ions[1]. For sterically hindered substrates, the stronger base K3​PO4​ is required to force the formation of the boronate complex and drive the transmetalation forward[4].

  • Reductive Elimination (The Stereochemical Dependency): Prolonged lifetime of the Pd(II) intermediate before reductive elimination can lead to E/Z isomerization of the propenyl group. Ligands with a large bite angle, such as dppf (approx. 99°), induce steric crowding at the metal center, dramatically accelerating reductive elimination and preserving the alkene's stereochemistry.

Quantitative Catalyst Selection Matrix

The following table summarizes the optimal catalytic systems based on the halide substrate, synthesizing field-proven quantitative data for optimal yield and stereoretention[2],[4],[1].

Substrate TypeRecommended CatalystBase (Aqueous)Solvent SystemTemp (°C)Expected YieldKey Advantage
Aryl Iodides Pd(PPh3​)4​ (5 mol%)2.0 M K2​CO3​ THF or 1,4-Dioxane70 - 8085 - 98%Cost-effective, standard conditions.
Aryl Bromides Pd(PPh3​)4​ (5-10 mol%)2.0 M K2​CO3​ THF or 1,4-Dioxane8075 - 95%High E/Z stereoretention.
Aryl Chlorides Pd(dppf)Cl2​ (5-10 mol%)2.0 M K3​PO4​ DMF or 1,4-Dioxane80 - 10060 - 85%Overcomes high C-Cl bond energy.
Heteroaryl Halides Pd(dppf)Cl2​ (10 mol%)2.0 M K3​PO4​ DMF / H2​O 9050 - 80%Prevents catalyst poisoning by heteroatoms.

Decision Workflow for Catalyst Selection

G Start Substrate: Ar-X + 1-Propenyl-B(pin) Decision Halide Reactivity (X = I, Br, Cl)? Start->Decision Cat1 Standard Coupling Pd(PPh3)4 / K2CO3 THF/H2O, 80°C Decision->Cat1 X = I, Br (Electron Deficient/Neutral) Cat2 Challenging/Cl Substrates Pd(dppf)Cl2 / K3PO4 DMF/H2O, 80-90°C Decision->Cat2 X = Cl (Sterically Hindered/Heteroaryl) Result1 Product: (E/Z)-1-Arylpropene (High Yield, Stereoretentive) Cat1->Result1 Result2 Product: Sterically Hindered or Heteroaryl Propene Cat2->Result2

Decision matrix for Suzuki-Miyaura catalyst selection with 1-propenylboronic acid pinacol ester.

Validated Experimental Protocols

Protocol A: Standard Coupling for Aryl Bromides/Iodides

Mechanism Focus: Utilizes Pd(PPh3​)4​ to facilitate standard oxidative addition, relying on THF/Water biphasic conditions to drive transmetalation[3],[1].

Reagents:

  • Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)

  • 1-Propenylboronic acid pinacol ester (1.1 - 1.2 equiv, 1.1 mmol)

  • Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 M aqueous solution, 3.0 - 6.6 equiv)

  • Tetrahydrofuran (THF), degassed (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide and Pd(PPh3​)4​ .

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst oxidation (Pd(0) to inactive Pd(II) oxides).

  • Solvent Addition: Inject degassed THF via syringe, followed by the 1-propenylboronic acid pinacol ester. Stir at room temperature for 5 minutes to ensure full dissolution.

  • Base Addition: Inject the 2.0 M aqueous K2​CO3​ solution. The biphasic nature is crucial; do not attempt to homogenize by adding alcohols, as this can alter the transmetalation kinetics.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously (800+ rpm) to maximize the interfacial surface area between the aqueous and organic layers.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc) or LC-MS. Typical completion time is 4 to 15 hours depending on electronics.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers, extract the aqueous layer twice with EtOAc, and wash the combined organics with brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: High-Performance Coupling for Aryl Chlorides & Heterocycles

Mechanism Focus: Utilizes Pd(dppf)Cl2​ and a stronger base ( K3​PO4​ ) in a highly polar solvent (DMF) to overcome the high activation energy of C-Cl oxidative addition[4].

Reagents:

  • Aryl Chloride (1.0 equiv, e.g., 1.0 mmol)

  • 1-Propenylboronic acid pinacol ester (1.5 equiv, 1.5 mmol) (Excess compensates for potential protodeboronation at higher temps).

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 - 0.10 equiv)

  • K3​PO4​ (solid, 3.0 equiv)

  • DMF and H2​O (10:1 ratio, degassed)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or heavy-walled pressure tube with the aryl chloride, K3​PO4​ , and Pd(dppf)Cl2​ .

  • Atmosphere Exchange: Purge the vessel with Argon for 10 minutes.

  • Reagent Addition: Add degassed DMF, followed by 1-propenylboronic acid pinacol ester and degassed H2​O . Seal the vessel.

  • Reaction: Heat the mixture to 90 °C. The high polarity of DMF stabilizes the ionic intermediates formed during the oxidative addition of the chloride.

  • Workup (Critical Step): DMF must be thoroughly removed to prevent emulsion during purification. Cool the mixture, dilute heavily with EtOAc (10x volume), and wash with a 5% aqueous LiCl solution (3 times) followed by brine.

  • Purification: Dry over MgSO4​ , concentrate, and purify via silica gel flash chromatography.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following checkpoints to ensure scientific integrity during the experiment:

  • Black Precipitate Formation: If a heavy black precipitate (Palladium black) forms within the first 30 minutes, the catalyst has decomposed. Causality: This is usually due to oxygen ingress or an insufficient rate of oxidative addition relative to catalyst degradation. Correction: Ensure strict Schlenk techniques and consider switching to a more stable pre-catalyst like Pd-XPhos G2.

  • Loss of Stereochemistry (E/Z Scrambling): If NMR analysis of the purified product shows a mixture of E/Z isomers when a pure E- or Z-boronic ester was used. Causality: The Pd(II) intermediate is undergoing β -hydride elimination/re-insertion prior to reductive elimination. Correction: Lower the reaction temperature by 10 °C or switch to a ligand with a larger bite angle (e.g., dppf) to force rapid reductive elimination.

  • Incomplete Conversion (Starting Material Remains): Causality: The pinacol ester is not hydrolyzing fast enough to undergo transmetalation. Correction: Increase the base concentration or add a phase-transfer catalyst (e.g., TBAB) to improve the interaction at the aqueous-organic interface.

References

  • Source: unipi.
  • Source: benchchem.
  • 博士論文 (Doctoral Thesis)
  • Source: nih.
  • Source: acs.

Sources

Method

Application Note: High-Throughput Propenylation via Continuous Flow Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, scientists, and drug development professionals. Focus: Flow chemistry applications of 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (Propenyl-Bpin).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Flow chemistry applications of 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (Propenyl-Bpin).

Executive Summary & Mechanistic Rationale

The introduction of a propenyl group into aryl or heteroaryl scaffolds is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane is the premier reagent for this transformation. As an alkenylboronic acid pinacol ester, it acts as a stable, non-toxic nucleophilic partner that avoids the hazards associated with organometallics like Grignard reagents[1]. Furthermore, the pinacol ester (Bpin) moiety prevents premature protodeboronation, ensuring a stable resting state until base-mediated activation occurs.

While traditional batch Suzuki-Miyaura couplings are effective, they suffer from severe limitations when scaled: poor heat transfer, extended reaction times, and mass-transfer bottlenecks in biphasic (aqueous/organic) mixtures. Continuous flow chemistry fundamentally resolves these issues[2]. By utilizing segmented (slug) flow in micro- or meso-reactors, researchers can generate massive interfacial surface areas, drastically accelerating the transmetalation step. Furthermore, flow systems allow for the safe superheating of solvents above their atmospheric boiling points, reducing reaction times from hours to mere minutes[2].

Experimental Workflow & System Design

To ensure a highly efficient sp2-sp2 cross-coupling[3], this protocol utilizes a biphasic homogeneous catalyst system.

Causality in Design Choices (E-E-A-T)
  • Catalyst Selection: XPhos Pd G2 (a Buchwald precatalyst) is selected over traditional Pd(PPh₃)₄. Why? It rapidly and quantitatively generates the active Pd(0) species at room temperature, preventing the precipitation of unactivated palladium black inside the reactor tubing—a common failure mode in flow systems.

  • Base Selection: Aqueous KOH is used instead of K₂CO₃ or K₃PO₄. Why? KOH has superior solubility in aqueous/organic mixtures. In continuous flow, inorganic salt precipitation is the leading cause of reactor blockages. Using a highly soluble base ensures a self-validating, uninterrupted flow regime.

  • Superheating: The reactor is pressurized to 100 psi. Why? This allows the THF/Water mixture to be heated to 120 °C without boiling, exponentially increasing the reaction rate via Arrhenius kinetics and enabling a 5-minute residence time.

FlowSetup PumpA Pump A: Aryl Halide + Pd Cat in THF Mixer T-Mixer (Segmented Flow) PumpA->Mixer PumpB Pump B: Propenyl-Bpin + Base in H2O PumpB->Mixer Reactor Heated Residence Coil (120 °C, 5 min RT) Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection In-line Extraction & Product Collection BPR->Collection

Fig 1. Schematic of the biphasic continuous flow setup for Suzuki-Miyaura propenylation.

Step-by-Step Experimental Protocol

This protocol describes the propenylation of a generic aryl bromide (e.g., 4-bromoanisole) using a standard meso-scale continuous flow reactor (e.g., Vapourtec R-Series or Syrris Asia).

Phase 1: Preparation of Stock Solutions
  • Solution A (Electrophile & Catalyst): In a volumetric flask under inert atmosphere (N₂), dissolve the aryl bromide (0.5 M) and XPhos Pd G2 (0.005 M, 1 mol%) in anhydrous THF.

  • Solution B (Nucleophile & Base): In a separate flask, dissolve 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (0.6 M, 1.2 equiv) and KOH (1.5 M, 3.0 equiv) in deionized HPLC-grade water.

Phase 2: System Priming & Equilibration
  • Submerge the inlet tubing of Pump A into a flask of pure THF, and Pump B into a flask of pure H₂O.

  • Set both pumps to 0.5 mL/min and flush the system for 10 minutes to remove air.

  • Set the Back Pressure Regulator (BPR) to 100 psi.

  • Self-Validation Check: Monitor the system pressure. A stable reading of ~100-105 psi indicates no leaks and proper BPR function.

  • Heat the fluoropolymer (PFA) or stainless-steel reactor coil (10 mL internal volume) to 120 °C.

Phase 3: Steady-State Operation
  • Transfer the inlet lines to Solution A and Solution B.

  • Set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min. (Total flow rate = 2.0 mL/min).

    • Note: A 10 mL reactor at 2.0 mL/min yields a precise 5-minute residence time .

  • Observe the T-mixer output. Self-Validation Check: You must visually confirm alternating "slugs" of organic and aqueous phases. This Taylor flow induces internal vortices within each droplet, maximizing mass transfer.

  • Discard the first 15 mL of output (system dead volume + dispersion zone).

  • Collect the steady-state output in a vessel containing ethyl acetate for immediate quenching and phase separation.

Phase 4: Workup
  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash chromatography to isolate the pure propenyl-arene.

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The propenyl-Bpin must first interact with the hydroxide base to form a negatively charged, electron-rich "ate" complex. This increases the nucleophilicity of the propenyl group, facilitating the rate-limiting transmetalation step[1].

CatalyticCycle Pd0 Active Pd(0) L (from XPhos Pd G2) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)-Propenyl OxAdd->TransMet + Propenyl-ate RedElim Reductive Elimination Ar-Propenyl Product TransMet->RedElim RedElim->Pd0 - Product Bpin Propenyl-Bpin + KOH (Boronate Complex) Bpin->TransMet ArX Aryl Bromide ArX->OxAdd

Fig 2. Suzuki-Miyaura catalytic cycle for the propenylation of aryl halides.

Quantitative Data Presentation: Batch vs. Flow

The transition from batch to continuous flow yields quantifiable improvements in both efficiency and sustainability.

ParameterTraditional Batch SynthesisContinuous Flow MethodAdvantage / Reasoning
Reaction Time 4 – 12 hours5 minutesSuperheating (120 °C) and enhanced mass transfer via segmented flow accelerate kinetics.
Catalyst Loading 5 – 10 mol%1 mol%Rapid mixing prevents localized catalyst degradation; efficient turnover reduces required loading.
Yield (Avg) 65 – 75%> 90%Precise residence time control prevents over-reaction or degradation of the propenyl double bond.
Scalability Non-linear (Heat transfer issues)Linear (Run longer)To scale up, simply pump reagents for a longer duration without altering the reactor's thermal profile.

References

  • MDPI Catalysts. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications." MDPI, 2017. Available at:[Link]

  • Journal of the American Chemical Society. "Stereoselective Domino Carbocyclizations of γ- and δ-Cyano-N-tosylhydrazones with Alkenylboronic Acids." ACS Publications, 2016. Available at:[Link]

  • Grokipedia. "Suzuki reaction." Grokipedia, 2024. Available at:[Link]

Sources

Application

Stereoselective Synthesis using (E)-1-Propenylboronic Acid Pinacol Ester: A Comprehensive Guide for Advanced Organic Synthesis

(E)-1-Propenylboronic acid pinacol ester (CAS: 83947-58-4) is a highly versatile, bench-stable organoboron reagent widely utilized in pharmaceutical research and complex natural product synthesis. By acting as a robust n...

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Author: BenchChem Technical Support Team. Date: April 2026

(E)-1-Propenylboronic acid pinacol ester (CAS: 83947-58-4) is a highly versatile, bench-stable organoboron reagent widely utilized in pharmaceutical research and complex natural product synthesis. By acting as a robust nucleophilic partner, it enables the precise installation of a trans-propenyl moiety. This application note explores the mechanistic causality and provides self-validating protocols for two advanced methodologies: stereoretentive Suzuki-Miyaura cross-coupling and enantioselective conjunctive cross-coupling.

Physicochemical Profile & Reagent Data

Unlike free boronic acids, which are prone to dehydration (forming trimeric boroxines) and protodeboronation, the pinacol (Bpin) ester provides exceptional steric shielding and thermodynamic stability.

PropertySpecification
Chemical Name (E)-1-Propenylboronic acid pinacol ester
CAS Number 83947-58-4
Molecular Formula C9H17BO2
Molecular Weight 168.04 g/mol
Appearance Colorless liquid
Density 0.881 g/mL at 25 °C
Refractive Index n20/D 1.433

Core Application I: Stereoretentive Suzuki-Miyaura Cross-Coupling

Expertise & Experience: Mechanistic Causality

The Suzuki-Miyaura coupling of (E)-1-propenylboronic acid pinacol ester with aryl or heteroaryl halides is a cornerstone method for generating trans-alkenes. The pinacol ester's stability is a double-edged sword; the electron-donating oxygen atoms reduce the Lewis acidity of the boron center, making it a poor nucleophile.

To drive the transmetalation step, a base (e.g., carbonates, phosphates) is strictly required. The base coordinates to the empty p-orbital of the boron atom, forming a negatively charged, tetrahedral "ate" complex. This increases the nucleophilicity of the (E)-propenyl group, facilitating its transfer to the Pd(II)-halide intermediate. Crucially, this transmetalation occurs with absolute retention of configuration at the sp2 carbon, ensuring the trans geometry is perfectly preserved in the final product[1].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)-Aryl Intermediate Pd0->OxAdd + Ar-X Transmet Transmetalation (Stereoretentive Transfer) OxAdd->Transmet Ate Boronate 'Ate' Complex (Base Activated) Ate->Transmet + (E)-Propenyl-Bpin RedElim Reductive Elimination (E)-Alkene Product Transmet->RedElim RedElim->Pd0 - Product

Catalytic cycle of stereoretentive Suzuki-Miyaura coupling with (E)-propenyl-Bpin.

Protocol: Synthesis of (E)-3-(Prop-1-en-1-yl)-1,2,4-triazines

Adapted from the .[2]

Reagents:

  • 3-Methylthio-1,2,4-triazine (1.0 equiv, 0.1 M)

  • (E)-1-Propenylboronic acid pinacol ester (2.2 equiv)

  • Copper(I) 3-methylsalicylate (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol %)

  • Dry, degassed Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the triazine core and Copper(I) 3-methylsalicylate in dry THF.

  • Deoxygenation (Self-Validation Check): Bubble argon directly through the solution for 15 minutes. Visual Cue: The solution should remain clear; any premature darkening indicates oxygen ingress and potential catalyst poisoning.

  • Reagent Addition: Add (E)-1-propenylboronic acid pinacol ester (2.2 equiv) via syringe.

  • Catalyst Introduction: Add Pd(PPh3)4 (5 mol %) and subject the mixture to an additional 15 minutes of argon bubbling.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C). Visual Cue: The solution will transition to a dark brown/black color, confirming the formation of the active Pd(0) species and the progression of the catalytic cycle.

  • Monitoring: Stir for 20–24 hours. Monitor via TLC (UV active). The reaction is complete when the starting thioether is fully consumed.

  • Purification: Cool to room temperature, filter through a short pad of Celite to remove copper/palladium salts, and purify via silica gel column chromatography (Eluent: Pentane/Ethyl Acetate).

Core Application II: Asymmetric Conjunctive Cross-Coupling

Expertise & Experience: Mechanistic Causality

Advanced asymmetric synthesis relies on the ability to generate chiral building blocks from achiral precursors. developed a groundbreaking conjunctive cross-coupling method utilizing bis(alkenyl)borates.[3]

When (E)-1-propenylboronic acid pinacol ester is treated with vinyllithium, it forms a non-symmetric bis(alkenyl)borate "ate" complex. In the presence of a chiral palladium catalyst and an electrophile (e.g., phenyl triflate), the catalyst selectively activates the less sterically hindered terminal vinyl group. This activation triggers a stereospecific 1,2-metalate rearrangement, where the more substituted (E)-propenyl group migrates to the adjacent carbon. The result is a highly enantioenriched chiral allylboron reagent, which is a highly prized intermediate for subsequent stereoselective allylations.

ConjunctiveCoupling Start (E)-Propenyl-Bpin Ate Bis(alkenyl)borate 'Ate' Complex Start->Ate + Vinyllithium PdAct Pd-Catalyzed Electrophile Activation Ate->PdAct + Ar-OTf / Pd* Rearrange 1,2-Metalate Rearrangement PdAct->Rearrange Product Chiral Allylboronate (Enantioenriched) Rearrange->Product

Workflow of Pd-catalyzed asymmetric conjunctive cross-coupling.

Protocol: Synthesis of Chiral Allylboron Reagents

Adapted from the.[4]

Reagents:

  • (E)-1-Propenylboronic acid pinacol ester (1.0 equiv, 0.30 mmol)

  • Vinyllithium solution in THF (1.0 equiv, 0.30 mmol)

  • Phenyl trifluoromethanesulfonate (1.2 equiv, 0.36 mmol)

  • Pd(OAc)2 (2 mol %)

  • Chiral Ligand: (Sp, Sp)-MandyPhos L1 (2.2 mol %)

  • Dry THF

Step-by-Step Methodology:

  • Ate-Complex Formation: In an Ar-filled glovebox, add (E)-1-propenyl-Bpin (0.30 mmol) and THF (0.60 mL) to an oven-dried 2-dram vial.

  • Lithiation: Seal the vial, remove from the glovebox, and cool to 0 °C under N2. Slowly add halide-free vinyllithium (0.30 mmol). Warm to room temperature and stir for 5 minutes.

  • Solvent Removal (Self-Validation Check): Carefully remove the solvent under reduced pressure. Visual Cue: The "ate" complex must yield a free-flowing white solid. If an oil persists, trace moisture has compromised the complexation, and the batch should be discarded to prevent low enantiomeric excess (ee).

  • Coupling Reaction: Return the solid to the Ar-filled glovebox. Add Phenyl triflate (0.36 mmol), Pd(OAc)2 (2 mol %), and the chiral ligand (2.2 mol %).

  • Heating: Stir the mixture at 60 °C for 16 hours.

  • Isolation: Purify the crude residue directly on silica gel (20-40% CH2Cl2 in pentane) to afford the chiral allylboronate.

Quantitative Data Summaries

The following table summarizes the expected reaction metrics and stereochemical outcomes when utilizing (E)-1-propenylboronic acid pinacol ester across the two detailed methodologies.

Reaction TypeCatalyst SystemBase / AdditiveElectrophileYield RangeStereoselectivity
Suzuki-Miyaura Pd(PPh3)4 (5 mol%)Cu(I) 3-methylsalicylateHeteroaryl thioether / halide54% - 95%>99% E-isomer retention
Conjunctive Coupling Pd(OAc)2 + MandyPhos L1Vinyllithium (Ate-former)Aryl triflates65% - 85%77:23 to 96:4 er

References

  • Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform The Journal of Organic Chemistry, American Chemical Society (2019). URL:[Link]

  • Enantioselective Conjunctive Cross-Coupling of Bis(alkenyl)borates: A General Synthesis of Chiral Allylboron Reagents Journal of the American Chemical Society, American Chemical Society (2017). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of 1-Propenylboronic Acid Pinacol Ester

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling optimization. As a Senior Application Scientist, I frequently encounter researchers treating protodeboronation (PDB) as an unavoidable "tax" on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling optimization. As a Senior Application Scientist, I frequently encounter researchers treating protodeboronation (PDB) as an unavoidable "tax" on their reaction yields. For 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (commonly known as 1-propenylboronic acid pinacol ester), the cleavage of the carbon-boron bond yields propene gas and a boric acid byproduct, rapidly depleting the reagent and stalling the cross-coupling.

This guide is designed to move beyond trial-and-error. By understanding the chemical causality behind PDB, you can engineer a self-validating experimental system where the rate of productive cross-coupling ( kcoupling​ ) vastly outcompetes the rate of degradation ( kPDB​ ).

Part 1: The Causality of Protodeboronation (The "Why")

Why does 1-propenyl-Bpin decompose? The mechanism is heavily dependent on speciation and pH. Under the basic, often aqueous conditions typical of cross-couplings, the pinacol ester hydrolyzes to the free boronic acid. This acid then coordinates with the base to form a reactive boronate complex. This anionic intermediate undergoes rate-limiting protonation by water or another proton source, cleaving the C-B bond[1].

Furthermore, recent high-throughput computational and experimental studies demonstrate that certain bulky phosphine-ligated Palladium(II) complexes can paradoxically accelerate PDB by forming unstable post-transmetalation species[2].

PDB_Mechanism Ester 1-Propenyl-Bpin (Starting Material) Hydrolysis Hydrolysis (+ H2O) Pre-equilibrium Ester->Hydrolysis Pd_Cycle Pd(II)-Catalyzed PDB (Bulky Ligands) Ester->Pd_Cycle Transmetalation without coupling Acid 1-Propenyl-B(OH)2 (Boronic Acid) Hydrolysis->Acid BaseCoord Base Coordination (+ OH- or Base) Acid->BaseCoord Boronate [1-Propenyl-B(OH)3]- (Reactive Boronate) BaseCoord->Boronate Cleavage C-B Cleavage (+ H2O / Proton Source) Boronate->Cleavage Base-Catalyzed Pathway Propene Propene (Gas) + B(OH)4- Cleavage->Propene Pd_Cycle->Propene Protonation

Mechanistic pathways of protodeboronation for 1-propenylboronic acid pinacol ester.

Part 2: Step-by-Step Methodology for Optimized Cross-Coupling

To prevent PDB, every protocol choice must serve to either suppress the pre-equilibrium formation of the reactive boronate or accelerate the palladium catalytic cycle.

Protocol: Anhydrous Suzuki-Miyaura Coupling of 1-Propenyl-Bpin

  • Reagent Preparation: Dry the electrophile (aryl halide) and aprotic solvent (e.g., 2-MeTHF, Toluene, or 1,4-Dioxane) over activated 4Å molecular sieves for 24 hours prior to use[3].

  • Base Selection: Weigh out 2.0 to 3.0 equivalents of an anhydrous, mild base such as Potassium Phosphate ( K3​PO4​ ) or Cesium Fluoride ( CsF ). Strictly avoid aqueous NaOH or KOH , as high pH and excess water drive the formation of the reactive boronate[4].

  • Catalyst Loading: Utilize a highly active precatalyst (e.g., 2-5 mol% Pd-PEPPSI-IPr or XPhos Pd G3). Fast-reacting precatalysts ensure the palladium enters the catalytic cycle immediately, outcompeting background PDB[5]. Avoid excessively bulky ligands (like P(t−Bu)3​ ) if not sterically required, as they can promote Pd-catalyzed PDB[2].

  • Assembly: In a glovebox or under strict Schlenk conditions, combine the aryl halide (1.0 eq), 1-propenyl-Bpin (1.2 - 1.5 eq), base, and catalyst in a dried Schlenk flask.

  • Solvent Addition: Add the degassed anhydrous solvent to achieve a 0.1 M to 0.2 M concentration relative to the aryl halide.

  • Temperature Control: Heat to 50-65 °C. Lower temperatures reduce the kinetic energy available to overcome the PDB activation barrier, while active modern catalysts still turn over efficiently[3].

  • Monitoring & Quenching: Monitor via GC-MS or LC-MS. The presence of unreacted aryl halide alongside depleted 1-propenyl-Bpin indicates PDB is still occurring. Quench with water only after complete consumption of the aryl halide.

Part 3: Quantitative Impact of Reaction Conditions

The table below summarizes how specific reaction parameters influence the rate of protodeboronation versus productive coupling.

Reaction ParameterCondition A (Sub-optimal)Condition B (Optimized)Impact on Protodeboronation (PDB)
Base / Hydration 2M aq. NaOH Anhydrous K3​PO4​ / CsF Aqueous strong bases accelerate boronate formation and provide the proton source, increasing PDB significantly[6].
Solvent System 1,4-Dioxane / H2​O (4:1)2-MeTHF or Toluene (Anhydrous)Aprotic, anhydrous solvents restrict the pre-equilibrium hydrolysis of the pinacol ester, suppressing PDB[7].
Catalyst System Pd(PPh3​)4​ (Standard)XPhos Pd G3 / Pd-PEPPSIFast-activating precatalysts increase kcoupling​ , effectively outcompeting the kPDB​ background reaction[5].
Ligand Sterics Extremely bulky (e.g., P(t−Bu)3​ )Moderately bulky / compactExtremely bulky ligands can stall post-transmetalation, promoting Pd-catalyzed PDB[2].
Temperature 90 - 100 °C50 - 65 °CPDB is highly temperature-dependent; reducing heat lowers the rate of C-B cleavage significantly[3].
Part 4: Troubleshooting Workflow

Use the following logical decision tree to diagnose failing reactions involving 1-propenyl-Bpin.

Troubleshooting_Workflow Start Reaction Yield is Low (1-Propenyl-Bpin consumed) CheckGas Is Propene gas detected or Bpin-OH observed? Start->CheckGas YesPDB Protodeboronation Confirmed CheckGas->YesPDB Yes NoPDB Investigate other pathways (e.g., Homocoupling) CheckGas->NoPDB No WaterCheck Are you using aqueous base? YesPDB->WaterCheck SwitchAnhydrous Action: Switch to anhydrous K3PO4 or CsF in 2-MeTHF WaterCheck->SwitchAnhydrous Yes CatCheck Is the catalyst activating slowly? WaterCheck->CatCheck No (Already anhydrous) SwitchCat Action: Use Pd G3/G4 precatalysts or lower temperature CatCheck->SwitchCat Yes / Unsure

Troubleshooting decision tree for diagnosing and resolving protodeboronation.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am using 1-propenylboronic acid pinacol ester, but my LC-MS shows complete consumption of the boronate and no product. What is happening? A1: You are experiencing rapid protodeboronation. The pinacol ester is hydrolyzing in situ to the boronic acid, which then undergoes base-promoted C-B bond cleavage to release propene gas[7]. Because propene is a gas, it escapes the reaction vessel, driving the degradation equilibrium forward and leaving you with unreacted aryl halide and boric acid byproducts.

Q2: Does the choice of pinacol ester (Bpin) protect against PDB compared to the free boronic acid? A2: Yes, but only temporarily. Boronic esters like Bpin or neopentyl glycol esters improve stability by preventing direct protodeborylation[5]. However, under standard basic Suzuki conditions, the Bpin ester is in equilibrium with the free boronic acid via hydrolysis. If the cross-coupling is slow, hydrolysis acts as a gateway to PDB[7].

Q3: I need to use an aqueous base for my specific aryl halide to dissolve. How can I prevent PDB? A3: If water is strictly required, you must manipulate the pH. The rate of base-catalyzed PDB is highly pH-dependent, often accelerating at high pH where the reactive boronate anion dominates[1][8]. Switch from strong bases ( NaOH , KOH ) to milder bases ( K2​CO3​ , NaHCO3​ ) to keep the pH closer to neutral, which minimizes the concentration of the reactive zwitterionic or anionic species[1]. Additionally, increase the catalyst loading to accelerate the productive coupling pathway.

Q4: Can my palladium catalyst actually cause protodeboronation? A4: Yes. While PDB is traditionally viewed as an acid- or base-catalyzed background reaction, recent automated high-throughput experimentation has proven that Palladium(II) complexes bound to highly sterically hindered phosphine ligands can actively promote PDB[2]. If you are using extremely bulky ligands (e.g., P(t−Bu)3​ ) and seeing high PDB, try switching to a slightly more compact ligand like XPhos or RuPhos.

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 1-Propenylboronic Acid Pinacol Ester

Welcome to the Advanced Applications Knowledge Base. This guide is engineered for drug development professionals and synthetic chemists facing yield or stereochemical bottlenecks when utilizing 4,4,5,5-tetramethyl-2-(1-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Knowledge Base. This guide is engineered for drug development professionals and synthetic chemists facing yield or stereochemical bottlenecks when utilizing 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (1-propenyl-Bpin).

Unlike standard aryl-aryl couplings, installing a 1-propenyl motif introduces unique mechanistic vulnerabilities—specifically, protodeboronation and stereochemical scrambling (E/Z isomerization). This center provides causality-driven troubleshooting, self-validating protocols, and empirical data to stabilize your catalytic cycle.

Mechanistic Vulnerabilities & Failure Pathways

To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. While pinacol esters are significantly more stable than their free boronic acid counterparts, they still require precise activation[1]. The diagram below illustrates the standard cross-coupling cycle, highlighting the two primary parasitic pathways that destroy yield and purity.

Mechanism Start Ar-X + 1-Propenyl-Bpin Pd0 Pd(0) Catalyst Start->Pd0 Initiation Ate Boronate Complex [1-Propenyl-Bpin(OH)]- Start->Ate + Base/H2O OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X TransMet Transmetalation OxAdd->TransMet Ate->TransMet Transfer of 1-Propenyl Proto Protodeboronation (Loss of Propene) Ate->Proto Harsh Base / High Temp RedElim Reductive Elimination TransMet->RedElim Isomer E/Z Isomerization (Stereo-scrambling) TransMet->Isomer Slow Reductive Elim. RedElim->Pd0 Catalyst Regeneration Product Product: Ar-CH=CH-CH3 RedElim->Product

Catalytic cycle of 1-propenyl-Bpin Suzuki coupling highlighting failure pathways.

Core Troubleshooting Guides

Issue A: Severe Protodeboronation (Loss of the 1-Propenyl Group)

Symptom: GC-MS or LC-MS shows complete consumption of the boronic ester, but the aryl halide (Ar-X) remains unreacted. Propene gas may be generated. Mechanistic Causality: Alkenylboronic derivatives are highly prone to protodeboronation[2]. When exposed to strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures, the hydroxide ion attacks the Lewis acidic boron center, leading to the hydrolytic cleavage of the C–B bond before transmetalation can occur. Corrective Action:

  • Soften the Base: Switch from carbonates/hydroxides to phosphate bases. K3PO4 (3.0 equivalents) provides sufficient alkalinity to form the reactive "ate" complex without aggressively cleaving the C-B bond[3].

  • Control Water Stoichiometry: Pinacol esters require some water to hydrolyze or form the boronate complex, but excess water accelerates degradation. Optimize your solvent system to a 10:1 ratio of Dioxane:H2O[3].

Issue B: E/Z Isomerization (Loss of Stereopurity)

Symptom: The starting 1-propenyl-Bpin is geometrically pure (e.g., >95% E), but the isolated product is a mixture of E and Z isomers. Mechanistic Causality: Stereoretention is heavily dependent on the rate of reductive elimination. If the[Pd(II)(Ar)(1-propenyl)] intermediate lingers due to a slow reductive elimination step, it can undergo reversible processes or zwitterionic transitions that scramble the double bond geometry. Corrective Action:

  • Accelerate Reductive Elimination: Transition from standard triphenylphosphine (PPh3) to sterically demanding, electron-rich Buchwald ligands (e.g., RuPhos) or bidentate ligands (e.g., dppf). These ligands crowd the Pd center, forcing a rapid reductive elimination that "locks in" the stereochemistry[4].

Diagnostic Decision Tree

Use this logic flow to systematically isolate variables when your reaction fails.

TroubleshootingTree Issue Issue: Low Yield of 1-Propenyl Product Q1 Is Ar-X consumed (via GC/LC-MS)? Issue->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Is protodeboronation detected? (Propene loss) Yes1->Q2 Sol3 Action: Check Pd catalyst activity & O2 exclusion No1->Sol3 Sol1 Action: Switch to K3PO4, lower temp to 60-80°C Q2->Sol1 Yes Q3 Is E/Z ratio scrambled? Q2->Q3 No Sol2 Action: Use RuPhos or dppf to accelerate elimination Q3->Sol2 Yes

Diagnostic decision tree for troubleshooting 1-propenyl-Bpin Suzuki couplings.

Optimization Matrix: Quantitative Parameter Comparison

The following table synthesizes empirical data across various catalytic systems to help you select the optimal starting point for your specific substrate.

Catalyst SystemBaseSolvent SystemTemp (°C)Typical YieldStereoretentionPrimary Application / Benefit
Pd(PPh3)4 (5 mol%)K2CO3 (2-3 eq)Dioxane / H2O (5:1)80–9060–75%ModerateBaseline conditions; good for highly reactive, unhindered aryl iodides[5].
Pd(PPh3)4 (10 mol%)K3PO4 (3 eq)Dioxane / H2O (10:1)8085–95%HighSuppresses protodeboronation; excellent for heteroaryls (e.g., pyridyl triflates)[3].
Pd(OAc)2 / RuPhos K3PO4 (3 eq)Toluene / H2O (10:1)60–80>90%ExcellentBest for stereoretention and difficult aryl chlorides[4].
Pd(dppf)Cl2 (5 mol%)Cs2CO3 (2 eq)THF / H2O (10:1)6570–85%GoodOvercomes steric hindrance; lower temperature limits degradation.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure you are not running "blind" reactions. It utilizes the highly reliable Pd(PPh3)4 / K3PO4 system[3].

Reagents & Stoichiometry:

  • Aryl halide/triflate (1.0 equiv)

  • 1-Propenylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Pd(PPh3)4 (0.05 - 0.10 equiv)

  • K3PO4 (3.0 equiv)

  • 1,4-Dioxane / H2O (10:1 v/v, 0.2 M relative to Ar-X)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine the aryl halide, Pd(PPh3)4, and K3PO4. Evacuate and backfill the flask with Argon (3 cycles).

    • Causality: Pd(0) is highly susceptible to oxidation. O2 contamination will irreversibly oxidize the catalyst to inactive Pd(II) species, halting oxidative addition.

  • Solvent Addition: Add anhydrous 1,4-dioxane, followed by degassed deionized water (maintaining the 10:1 ratio).

    • Causality: The precise water ratio is critical. It hydrolyzes the pinacol ester just enough to form the reactive boronate complex without flooding the system and triggering protodeboronation[2].

  • Boronate Addition: Add the 1-propenylboronic acid pinacol ester via a micro-syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C under vigorous stirring.

  • In-Process Control (Validation Step): After 1 hour, withdraw a 50 µL aliquot under Argon. Quench with EtOAc/H2O, extract the organic layer, and analyze via GC-MS or LC-MS.

    • Validation Logic: If Ar-X is intact but the boron species is gone, protodeboronation has occurred. If both remain, the catalyst is dead (likely due to O2). If the product mass is observed, proceed to completion.

  • Workup: Once Ar-X is consumed (typically 4-15 hours), cool to room temperature. Dilute with EtOAc, wash with saturated aqueous NH4Cl, and dry over MgSO4. Purify via flash chromatography[5].

Frequently Asked Questions (FAQs)

Q: Can I use the free 1-propenylboronic acid instead of the pinacol ester to speed up the reaction? A: While free boronic acids undergo transmetalation faster, 1-propenylboronic acid is notoriously unstable and difficult to purify. The pinacol ester is bench-stable and acts as a controlled-release mechanism for the active boron species, ultimately resulting in higher isolated yields[1].

Q: My product is showing a 70:30 E/Z ratio, but my starting Bpin ester was 98% E. How do I fix this? A: You are experiencing slow reductive elimination. Switch from Pd(PPh3)4 to a catalyst system with a larger bite angle or higher steric bulk, such as Pd(OAc)2 with RuPhos, or Pd(dppf)Cl2. This forces the intermediate to eliminate the product before the double bond can isomerize[4].

Q: Why use K3PO4 instead of standard K2CO3? A: K2CO3 is often too harsh for alkenylboronic esters, particularly at temperatures above 60 °C, leading to the cleavage of the propenyl group. K3PO4 is milder, providing the exact basicity required to form the boronate "ate" complex without inducing hydrolytic cleavage[3].

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. 2

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).1

  • Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol. NIH. 5

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. NIH. 6

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Troubleshooting

Column chromatography purification techniques for 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane

Welcome to the technical support guide for the column chromatography purification of 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (commonly known as (E/Z)-1-propenylboronic acid pinacol ester). This resource is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the column chromatography purification of 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (commonly known as (E/Z)-1-propenylboronic acid pinacol ester). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the isolation and purification of this and similar vinyl boronic esters.

Boronic esters are invaluable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their purification via silica gel chromatography is notoriously challenging.[1][2][3][4] The acidic nature of standard silica gel can lead to degradation, while the Lewis acidic boron atom can cause strong adsorption, resulting in poor recovery, streaking on TLC plates, and co-elution with impurities.[5][6]

This guide provides field-proven insights and structured methodologies to overcome these common hurdles. We will explore the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice to ensure you can achieve high purity and yield.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the purification of 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane.

Q1: Why is my boronic ester streaking on the TLC plate and what can I do about it?

Streaking is a common observation for pinacol boronic esters on standard silica gel plates.[7] This is often due to two primary factors:

  • Hydrolysis: The acidic silanol groups (Si-OH) on the silica surface can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid. This creates a mixture of compounds with different polarities during elution, leading to a streak rather than a compact spot.

  • Strong Adsorption: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups, causing the compound to "stick" to the baseline and tail up the plate during development.[5][6]

Solutions:

  • Deactivation: Add 1-2% triethylamine (TEA) to your eluent system to neutralize the acidic sites on the silica.[8][9] Always test this on a TLC plate first to ensure your compound is stable in the presence of TEA.

  • Alternative Stains: If your compound is not UV-active, traditional stains like permanganate can be ambiguous. Consider using a stain specific for boronic acids, such as a solution of alizarin or curcumin, which will selectively stain the spots bright yellow or red, respectively.[10][11][12][13]

Q2: My compound seems to be decomposing on the column, leading to low recovery. How can I prevent this?

Decomposition is a significant risk due to the acidity of silica gel.[6] Vinyl boronic esters can be particularly sensitive.

Solutions:

  • Deactivate the Silica: The most effective strategy is to neutralize the silica gel. This can be done by either including 1-2% triethylamine (TEA) in the mobile phase or by pre-treating the silica.[8][14] To pre-treat, you can flush the packed column with a 1% TEA solution in your eluent, followed by flushing with the pure eluent before loading your sample.[9]

  • Use a Milder Stationary Phase: If deactivation is insufficient, consider switching to a less acidic stationary phase like neutral alumina or Florisil® (magnesium silicate).[5][8]

  • Work Quickly: Minimize the time the compound spends on the column. Use a slightly more polar solvent system than you might otherwise choose to speed up elution. Flash chromatography is highly recommended over gravity chromatography.

Q3: I can't separate my product from unreacted starting materials like bis(pinacolato)diboron (B₂pin₂). What should I do?

Co-elution with non-polar starting materials or byproducts is a common challenge.

Solutions:

  • Optimize the Mobile Phase: Carefully screen solvent systems using TLC. A low-polarity system, such as a gradient of ethyl acetate in hexanes or pentane, is typically required. Start with very low polarity (e.g., 1-2% EtOAc in Hexanes) to allow more polar impurities to remain at the baseline while your product elutes.

  • Alternative Workup: Before chromatography, consider an extractive workup. A basic aqueous wash (e.g., 1M NaOH) can sometimes help remove boronic acid impurities by converting them to water-soluble boronate salts.[5]

  • Recrystallization: If your product is a solid and the crude NMR shows high purity (~90%), recrystallization can be a highly effective alternative to chromatography.[15]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
No product elutes from the column, even with high polarity solvent (e.g., 100% Ethyl Acetate). The compound has irreversibly adsorbed onto the acidic silica gel or has decomposed completely.1. Verify with 2D TLC: Before running a column, perform a 2D TLC. Run the plate once, dry it, turn it 90 degrees, and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates instability on silica.[14]2. Deactivate Silica: Use silica gel that has been pre-treated or run the column with 1-2% triethylamine (TEA) in the eluent.[8][9]3. Switch Stationary Phase: Use neutral alumina as an alternative to silica gel.[5]
The product elutes as a broad band or multiple overlapping spots. 1. Partial hydrolysis of the boronic ester to the boronic acid on the column.2. Poorly packed column.3. Column is overloaded with crude material.1. Ensure Anhydrous Conditions: Use dry solvents and properly dried silica gel.2. Deactivate Silica: Add 1-2% TEA to the eluent to suppress hydrolysis.[8]3. Improve Technique: Ensure the column is packed uniformly without air bubbles. Apply the sample in a minimal amount of solvent as a concentrated band. As a rule of thumb, use a silica gel mass of at least 50 times the mass of your crude product.
TLC shows a clean spot, but after the column, the NMR shows new impurities. The compound is degrading on the silica gel over the duration of the purification.[6]1. Speed up Elution: Use flash chromatography with slightly higher pressure and a more polar eluent to reduce the residence time on the column.[1]2. Use a Short Column: A shorter, wider column can decrease the purification time.[16]3. Deactivate Silica: This is the most reliable method to prevent acid-catalyzed decomposition.[8][14]
The compound is not UV-active and difficult to visualize on TLC. The chromophore in the molecule is weak or absent.1. Potassium Permanganate (KMnO₄) Stain: This stain will react with the double bond of your propenyl group, appearing as a yellow spot on a purple background. However, it will also stain many other impurities.2. Boronic Acid Specific Stains: Use a specialized stain for high sensitivity and selectivity.[10] - Alizarin Stain: Dip the TLC plate in a 1 mM solution of alizarin in acetone. Boronic acids and esters will appear as bright yellow-orange fluorescent spots under 366 nm UV light.[10][12] - Curcumin Stain: Staining with curcumin produces a distinct red color for boron-containing compounds.[11][13]

Experimental Workflow & Protocols

Diagram: General Purification Workflow

This diagram outlines the logical steps from post-reaction workup to obtaining the final, pure product.

G cluster_pre Pre-Chromatography cluster_dev Method Development cluster_purify Purification cluster_post Post-Chromatography A Crude Reaction Mixture B Aqueous Workup (e.g., Water/Brine Wash) A->B C Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) B->C D Solvent Removal (Rotary Evaporation) C->D E TLC Analysis: - Select Eluent System - Check for Streaking - Test TEA Addition - Choose Visualization Stain D->E G Load Crude Product D->G F Prepare & Pack Column (Optional: Pre-treat with TEA) E->F F->G H Elute with Mobile Phase (Isocratic or Gradient) G->H I Collect Fractions H->I J TLC Analysis of Fractions I->J K Combine Pure Fractions J->K L Solvent Removal K->L M Final Product Characterization (NMR, GC-MS) L->M

Purification workflow from crude mixture to final product.
Step-by-Step Protocol: Flash Column Chromatography

This protocol assumes a starting crude mass of ~500 mg. Adjust silica and solvent volumes accordingly.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a solvent system of ethyl acetate (EtOAc) in hexanes. Start with 2% EtOAc/98% Hexanes.

    • Aim for a retention factor (Rf) of 0.25-0.35 for the product spot. Adjust the polarity as needed.

    • If streaking is observed, prepare a new eluent containing 1-2% triethylamine (TEA) and re-run the TLC to confirm improvement.

  • Column Preparation (Slurry Method):

    • Select an appropriate size column (e.g., 40-50 mm diameter for 500 mg crude).

    • In a beaker, add ~25 g of silica gel (230-400 mesh) to ~100 mL of the selected eluent (e.g., 2% EtOAc/Hexanes).

    • Stir to create a uniform slurry. If using TEA, it should be included in this solvent.

    • Pour the slurry into the column. Use a funnel to guide the mixture.

    • Tap the column gently to help the silica pack evenly and drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.

    • Add a thin layer (0.5-1 cm) of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the 500 mg of crude product in a minimal amount of solvent (e.g., 1-2 mL of dichloromethane or the eluent).

    • Carefully pipette this solution onto the center of the sand layer.

    • Drain the solvent until it just enters the sand layer.

    • Gently add 2-3 mL of fresh eluent, wash the sides of the column, and drain again to ensure the sample is loaded as a tight, concentrated band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply positive pressure (using a hand bellows or regulated air/nitrogen line) to achieve a flow rate of approximately 2 inches/minute.

    • Begin collecting fractions immediately. The size of fractions depends on the column size (e.g., 15-20 mL fractions for a 40 mm column).

    • Monitor the elution process by spotting every few fractions on a TLC plate.

  • Analysis and Product Isolation:

    • Develop the TLC plates of the collected fractions using your chosen visualization method (UV, KMnO₄, or alizarin stain).

    • Identify the fractions containing the pure product.

    • Combine the pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator. If TEA was used, it may need to be removed under a high vacuum.

    • Determine the final mass and yield, and confirm purity via NMR spectroscopy.

Diagram: Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and resolve common purification issues.

G Start Problem with Purification Q1 Is the product streaking on TLC? Start->Q1 A1 Add 1-2% Triethylamine (TEA) to the eluent. Q1->A1 Yes Q2 Is recovery from the column very low? Q1->Q2 No A1->Q2 A2 1. Deactivate silica with TEA. 2. Use a shorter column and run faster. 3. Switch to neutral alumina. Q2->A2 Yes Q3 Cannot separate from non-polar impurities? Q2->Q3 No A2->Q3 A3 1. Decrease eluent polarity (e.g., less EtOAc). 2. Ensure high-quality silica with good resolving power. Q3->A3 Yes Q4 Product looks pure by TLC, but impure by NMR post-column? Q3->Q4 No A3->Q4 A4 This indicates on-column decomposition. Implement solutions from A2. Q4->A4 Yes End Problem Solved Q4->End No A4->End

Sources

Optimization

Reducing homocoupling byproducts in 1-propenylboronate cross-coupling

Module: Suppressing 1-Propenylboronate Homocoupling in Suzuki-Miyaura Reactions Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Suppressing 1-Propenylboronate Homocoupling in Suzuki-Miyaura Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling highly reactive, electron-rich alkenyl boronates—such as 1-propenylboronic acid or its esters—often yields frustratingly high levels of homocoupling byproducts (e.g., 2,4-hexadiene).

This guide is engineered to move beyond basic troubleshooting. We will dissect the kinetic and thermodynamic causalities of homocoupling, provide a diagnostic workflow, and establish a self-validating protocol to ensure your cross-coupling reactions favor the desired product.

Diagnostic Workflow: Isolating the Cause of Homocoupling

Before altering your chemical parameters, use the following decision matrix to diagnose the root cause of 2,4-hexadiene formation in your reactor.

Troubleshooting Start High Homocoupling (>5% 2,4-hexadiene) Q1 Is the system rigorously degassed? Start->Q1 A1 Apply N2 subsurface sparging or Freeze-Pump-Thaw Q1->A1 No Q2 Using a Pd(II) precatalyst? Q1->Q2 Yes A1->Q2 A2 Add Potassium Formate or use Pd(0) source Q2->A2 Yes Q3 Batch addition of 1-propenylboronate? Q2->Q3 No A2->Q3 A3 Use syringe pump for slow dosing Q3->A3 Yes Success Homocoupling Suppressed Q3->Success No A3->Success

Caption: Step-by-step decision tree for diagnosing and mitigating 1-propenylboronate homocoupling.

Frequently Asked Questions: Mechanistic Insights

Q: Mechanistically, why does 1-propenylboronate preferentially homocouple instead of cross-coupling? A: Homocoupling is not a random side reaction; it is a distinct catalytic cycle driven by the oxidation state of Palladium. There are two primary pathways:

  • The Oxidative Pathway: If adventitious oxygen is present, active Pd(0) is rapidly oxidized into a Pd(II) peroxo complex. This electrophilic complex undergoes two successive transmetalation events with the highly nucleophilic 1-propenylboronate. Subsequent reductive elimination yields 2,4-hexadiene and regenerates Pd(0) .

  • The Reductive Precatalyst Pathway: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂) without an exogenous reducing agent, the catalyst must be reduced to Pd(0) to enter the Suzuki cycle. The 1-propenylboronate itself acts as the sacrificial reductant, consuming two equivalents of your valuable boron reagent to generate one equivalent of homocoupled dimer .

Q: Why is standard solvent degassing sometimes insufficient to stop the oxidative pathway? A: Standard vacuum-backfill cycles often leave trace dissolved oxygen in highly viscous or aqueous solvent mixtures. Because the formation of the Pd(II) peroxo complex is kinetically extremely fast, even ppm levels of O₂ will initiate the homocoupling cycle. Subsurface sparging with nitrogen or argon is causally linked to much higher suppression of this pathway .

Mechanism Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II)-Ar-X (Oxidative Addition) Pd0->PdII_Ox Ar-X (Desired) PdII_Peroxo Pd(II) Peroxo Complex (O2 Exposure) Pd0->PdII_Peroxo O2 (Air Leak) Trans_CC Single Transmetalation (1-Propenylboronate) PdII_Ox->Trans_CC Base Trans_HC Double Transmetalation (1-Propenylboronate x2) PdII_Peroxo->Trans_HC Base Product_CC Cross-Coupled Product (Desired) Trans_CC->Product_CC Reductive Elimination Product_HC 2,4-Hexadiene (Homocoupling Byproduct) Trans_HC->Product_HC Reductive Elimination Product_CC->Pd0 Regenerates Pd(0) Product_HC->Pd0 Regenerates Pd(0)

Caption: Mechanistic divergence of Pd(0) into desired cross-coupling vs. oxidative homocoupling pathways.

Troubleshooting Guide: Parameter Optimization

To force the kinetics of your reaction toward the desired cross-coupling (the green pathway above), you must engineer your reaction conditions to disfavor dual transmetalation.

1. Catalyst & Ligand Selection

Causality: Dual transmetalation requires two boronate molecules to coordinate to the Palladium center simultaneously. By utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos), you introduce severe steric bulk around the Pd center. This steric hindrance physically blocks the second boronate from coordinating, effectively shutting down the homocoupling pathway while accelerating the desired reductive elimination .

2. Chemical Additives (The "Sacrificial Reductant" Strategy)

Causality: If you must use a bench-stable Pd(II) precatalyst, you must prevent the 1-propenylboronate from acting as the reducing agent. The addition of a mild reducing agent, such as Potassium Formate (KCO₂H) , rapidly reduces Pd(II) to Pd(0) before the boronate is introduced. This process modification has been proven to suppress homocoupling dimers to below 0.1% in pharmaceutical process scale-ups .

3. Dosing Strategy (Syringe Pump Addition)

Causality: The rate of homocoupling is second-order with respect to the boronate concentration, whereas cross-coupling is first-order. By adding the 1-propenylboronate slowly via a syringe pump, you maintain a remarkably low steady-state concentration of the nucleophile. This kinetic manipulation ensures that the boronate preferentially reacts with the abundant Pd(II)-Ar-X intermediate rather than finding another boronate molecule to dimerize with .

Quantitative Impact of Reaction Parameters

The following table summarizes the expected quantitative impact of optimizing these parameters, based on process chemistry scale-up data for alkenyl boronate couplings.

Reaction Condition / ModificationMechanistic PurposeExpected Homocoupling Yield (%)Expected Cross-Coupling Yield (%)
Baseline: Aerobic, Batch addition, Pd(OAc)₂Unoptimized control15.0 - 30.0%40.0 - 60.0%
Deoxygenation: N₂ Subsurface SpargePrevents Pd(II)-peroxo formation5.0 - 10.0%70.0 - 80.0%
Ligand: Switch to SPhos/XPhosSteric block of dual transmetalation2.0 - 5.0%85.0 - 90.0%
Additive: Potassium Formate (0.1 eq)Sacrificial Pd(II) reduction< 0.5%> 90.0%
Dosing: Syringe Pump (2-hour addition)Kinetic suppression of dimerization< 0.1% > 95.0%
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in checkpoints to verify that the causality of your experimental choices is functioning as intended before proceeding to the next step.

Objective: Synthesis of a 1-propenyl-aryl derivative via Suzuki-Miyaura coupling with suppressed homocoupling.

Step 1: System Preparation & Deoxygenation

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Add a solvent mixture of 1,4-Dioxane/H₂O (10:1 v/v).

  • Insert a needle directly into the solvent and sparge with high-purity N₂ for a minimum of 20 minutes.

  • Validation Checkpoint 1: Use an inline oxygen sensor on the exhaust line. Do not proceed until O₂ levels drop below 100 ppm. If unavailable, ensure rigorous bubbling is maintained for the full duration to guarantee displacement of dissolved oxygen.

Step 2: Precatalyst Reduction

  • Under a positive pressure of N₂, add Potassium Formate (0.1 eq) to the reaction mixture.

  • Heat the mixture to 40 °C for 15 minutes prior to adding the boronate.

  • Validation Checkpoint 2: Observe the color of the solution. The reduction of Pd(II) to active Pd(0) is typically accompanied by a color shift from orange/red to a pale yellow or clear solution. If the solution remains dark red, the Pd(II) has not been fully reduced.

Step 3: Kinetic Dosing of 1-Propenylboronate

  • In a separate, rigorously degassed vial, dissolve 1-propenylboronic acid pinacol ester (1.2 eq) in a minimal amount of degassed 1,4-Dioxane.

  • Draw the solution into a gas-tight syringe and load it into a syringe pump.

  • Heat the main reaction flask to the target coupling temperature (e.g., 80 °C).

  • Add the boronate solution dropwise subsurface over a period of 2 to 3 hours.

  • Validation Checkpoint 3: Pull a 50 µL aliquot 45 minutes into the addition. Run a rapid GC-MS or LC-MS. You should observe product formation with < 1% of 2,4-hexadiene. If homocoupling exceeds 2%, immediately halt the addition, re-sparge the system with N₂, and decrease the syringe pump dosing rate by 50%.

Step 4: Completion and Workup

  • Once addition is complete, stir for an additional 1 hour.

  • Cool to room temperature, quench with water, and extract with Ethyl Acetate. The organic layer can now be purified via standard silica gel chromatography without the burden of separating structurally similar diene byproducts.

References
  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

1-Propenylboronic Acid vs. 1-Propenylboronic Acid Pinacol Ester: A Comparative Guide to Reactivity and Application

Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in drug development and materials science. When introducing a 1-propenyl moiety into a molecular scaffold, researchers typically cho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in drug development and materials science. When introducing a 1-propenyl moiety into a molecular scaffold, researchers typically choose between 1-propenylboronic acid and its pinacol ester derivative (1-propenyl-Bpin). While both reagents ultimately yield the same cross-coupled product, their physicochemical properties, stability profiles, and transmetalation kinetics differ significantly. This guide objectively compares these two alternatives, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols.

Part 1: Mechanistic Causality: Stability vs. Transmetalation Kinetics

The selection between a free boronic acid and a pinacol ester represents a classic synthetic trade-off between reactivity and stability.

1-Propenylboronic Acid: Fast Transmetalation, Lower Stability

Free boronic acids feature a highly accessible, Lewis-acidic sp² boron center. This lack of steric hindrance allows for the rapid formation of the critical pre-transmetalation intermediate—typically a palladium-hydroxy-boronate complex. Consequently, free alkenylboronic acids undergo transmetalation significantly faster than their protected counterparts ()[1].

However, 1-propenylboronic acid is susceptible to specific degradation and handling challenges:

  • Trimerization (Boroxine Formation): Upon drying or prolonged storage, the free acid spontaneously dehydrates to form 1,3,5-tri(1-propenyl)boroxine[2]. This variable stoichiometry can complicate precise reaction setups.

  • Protodeboronation: The free acid is more vulnerable to protodeboronation under basic aqueous conditions compared to sterically shielded esters ()[3].

1-Propenylboronic Acid Pinacol Ester (Bpin): High Stability, Slower Transmetalation

The pinacol ester masks the boron center with a bulky, electron-donating tetramethylethylene glycol moiety. This structural modification confers exceptional stability: 1-propenyl-Bpin is highly resistant to spontaneous trimerization, can be easily purified via silica gel chromatography, and boasts a virtually indefinite shelf-life[4].

The mechanistic cost of this stability is a drastically reduced transmetalation rate. Extensive kinetic investigations reveal that the bulky pinacol group impedes the formation of the crucial Pd–O–B linkage. As a result, pinacol esters often exhibit sigmoidal kinetic profiles, reacting much slower than free acids[5]. To overcome this, reactions typically require either in situ hydrolysis to the free boronic acid (necessitating aqueous base and heat) or specialized activation conditions to drive direct transmetalation[6].

Part 2: Quantitative Comparison of Physicochemical Properties

Parameter1-Propenylboronic Acid1-Propenylboronic Acid Pinacol Ester
Physical State (RT) Solid (often contains boroxine)Liquid or low-melting solid
Shelf-Life Moderate (prone to dehydration)Excellent (highly stable)
Purification Method Crystallization (difficult)Silica gel chromatography
Transmetalation Rate FastSlow (requires activation/hydrolysis)
Stoichiometry Reliability Variable (due to boroxine equilibrium)Highly reliable
Optimal Reaction Temp Mild to Moderate (20 °C – 60 °C)Moderate to High (60 °C – 100 °C)

Part 3: Experimental Workflows & Self-Validating Protocols

Protocol A: Suzuki-Miyaura Coupling with 1-Propenylboronic Acid

Causality: This protocol leverages the high reactivity of the free acid. The use of an aqueous base (e.g., K₂CO₃ in Dioxane/H₂O) serves a dual purpose: it activates the palladium catalyst by forming the Pd-OH complex and ensures that any trimeric boroxine present in the starting material is rapidly hydrolyzed back to the active monomeric boronic acid[6].

Step-by-Step Methodology:

  • Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 equiv), 1-propenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Base Addition: Add a 2.0 M aqueous solution of K₂CO₃ (3.0 equiv). The water is critical for boroxine hydrolysis.

  • Reaction: Heat the mixture to 60 °C for 4–8 hours. Monitor via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate for purification.

Protocol B: Suzuki-Miyaura Coupling with 1-Propenyl-Bpin

Causality: Due to the steric hindrance of the Bpin group, this protocol requires higher temperatures to force in situ hydrolysis or facilitate the slower direct transmetalation pathway ()[6].

Step-by-Step Methodology:

  • Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), 1-propenylboronic acid pinacol ester (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add degassed THF or 1,4-dioxane (0.2 M).

  • Base Addition: Add a strong aqueous base such as K₃PO₄ (3.0 equiv) or an anhydrous base like KOtBu if water-sensitive substrates are used[3].

  • Reaction: Heat the mixture to 80–100 °C for 12–24 hours. The elevated temperature compensates for the slow transmetalation kinetics.

  • Workup: Dilute with water, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Part 4: Visualizing the Workflows

Transmetalation cluster_0 Boronic Acid Pathway (Fast) cluster_1 Pinacol Ester Pathway (Slow) BA 1-Propenylboronic Acid (Accessible sp2 Boron) Pd_OH Pd-OH Complex BA->Pd_OH Base / H2O TM1 Pre-transmetalation Intermediate Pd_OH->TM1 Rapid Coordination Bpin 1-Propenyl-Bpin (Sterically Hindered) Hydrolysis In Situ Hydrolysis (Requires Heat/Base) Bpin->Hydrolysis Aqueous Base Direct Direct Transmetalation (Highly Hindered) Bpin->Direct Anhydrous Base Hydrolysis->BA Generates B(OH)2

Figure 1: Mechanistic divergence in transmetalation pathways between free boronic acids and pinacol esters.

DecisionTree Start Select 1-Propenyl Boron Reagent Cond1 Is long-term storage or silica gel purification required? Start->Cond1 Cond2 Are mild reaction conditions (low temp) necessary? Cond1->Cond2 No Ester Use 1-Propenyl-Bpin (Protocol B) Cond1->Ester Yes Cond2->Ester No Acid Use 1-Propenylboronic Acid (Protocol A) Cond2->Acid Yes

Figure 2: Decision matrix for selecting the optimal 1-propenyl boron reagent based on experimental constraints.

Part 5: References

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-, a critical boronic acid pinacol ester...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-, a critical boronic acid pinacol ester intermediate in organic synthesis. We will explore the nuanced challenges associated with analyzing this class of compounds, detail a robust, fit-for-purpose HPLC method, and compare its performance against alternative analytical technologies. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific validity and regulatory compliance.[1][2][3]

The Analytical Challenge: Hydrolytic Instability of Boronate Esters

Boronic acid pinacol esters are foundational reagents in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[4] Their purity is paramount, as impurities can lead to unwanted side products and reduced yields. However, the analysis of these esters by reversed-phase HPLC (RP-HPLC) is complicated by their susceptibility to on-column hydrolysis, converting the desired ester back to its more polar boronic acid counterpart.[5][6] This instability can lead to inaccurate purity assessments, peak tailing, and poor reproducibility.

The primary analytical objective is, therefore, to develop a method that minimizes this degradation while effectively separating the main component from process-related impurities and potential degradants. Our experimental choices are directly guided by this central challenge.

An Optimized and Validated RP-HPLC Method

The following method was developed to provide high-resolution separation while mitigating the on-column hydrolysis of the target analyte. The rationale behind each parameter selection is explained to provide a clear understanding of the method's design.

Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Arc™ HPLC System or equivalentProvides a robust and reliable platform for quality control applications.[4]
Column Waters XSelect™ Premier HSS T3 (4.6 x 150 mm, 2.5 µm)This column chemistry provides excellent retention for polar compounds and, critically, features MaxPeak™ High-Performance Surfaces that reduce analyte-metal interactions, minimizing a potential catalytic source of on-column hydrolysis.[4] Columns with low silanol activity are essential.[5]
Mobile Phase A 0.05% Formic Acid in WaterA low concentration of formic acid is used to control peak shape and ionization, but excessive acidity can accelerate hydrolysis; therefore, its concentration is a critical parameter.[5]
Mobile Phase B 0.05% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency.
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to initial conditions and equilibrate for 5 minutes.A gradient elution is necessary to elute potential non-polar impurities while ensuring the main analyte is well-resolved from any early-eluting polar degradants like the parent boronic acid.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30°CElevated temperatures can increase the rate of hydrolysis; therefore, a controlled, moderate temperature is employed.[5]
Detector Photodiode Array (PDA) DetectorWavelength: 220 nm. The PDA allows for peak purity assessment and spectral confirmation.
Injection Volume 5 µL
Sample Diluent 100% AcetonitrileTo prevent analyte hydrolysis prior to injection, an aprotic organic solvent is mandatory. Water in the diluent was found to cause significant degradation of the ester.[5]

HPLC Method Validation Protocol & Performance Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The following experiments were conducted based on the ICH Q2(R1) guideline.[2]

System Suitability

System suitability testing is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.

Protocol: Six replicate injections of a standard solution (100 µg/mL) were performed. The acceptance criteria were established to ensure the system's performance.

Performance Data:

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry)≤ 1.51.1
Theoretical Plates (N)≥ 20008500
%RSD of Peak Area≤ 2.0%0.4%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

Protocol: A solution of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- was subjected to forced degradation under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) conditions. The degraded samples were analyzed alongside an undegraded sample and a placebo.

Results: The method demonstrated excellent specificity. The primary degradation product observed under acidic and basic conditions was the corresponding boronic acid, which was well-resolved from the main peak. No co-elution was observed for any of the stress conditions, as confirmed by PDA peak purity analysis.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process, from initial development through to routine implementation.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Use Dev Analytical Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Minimize Hydrolysis) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Transfer to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Testing Rob->SST Method Approved Routine Routine Sample Analysis SST->Routine

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1) guidelines.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol: A series of solutions were prepared from a stock solution of the analyte in acetonitrile at concentrations ranging from 25 µg/mL to 150 µg/mL (50% to 150% of the nominal concentration of 100 µg/mL).

Performance Data:

Concentration (µg/mL)Peak Area (mAU*s)
25148530
50299870
75451050
100602100
125749950
150901500
Correlation Coefficient (r²) 0.9998
Range 25 - 150 µg/mL
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture.

Protocol: The analyte was spiked into a placebo at three concentration levels (80%, 100%, and 120% of the nominal concentration), with three preparations at each level.

Performance Data:

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.599.3%
100%100.2101.0100.8%
120%119.9120.5100.5%
Average Recovery 100.2%
Precision

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]

Protocol:

  • Repeatability: Six separate sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Performance Data:

Precision Level%RSD of Assay Results
Repeatability (n=6)0.6%
Intermediate Precision (n=6)0.9%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Performance Data:

ParameterResult
LOD0.5 µg/mL
LOQ1.5 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in method parameters.

Protocol: Parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) were varied.

Results: The system suitability parameters remained within acceptance criteria for all variations, demonstrating the method's robustness for routine use.

Comparison with Alternative Analytical Methods

While the validated HPLC method is highly suitable for routine QC, other techniques can be employed, particularly for impurity identification or as orthogonal methods.[10]

MethodPrincipleAdvantagesDisadvantagesBest Use Case
Validated HPLC-UV Chromatographic separation based on polarity, with UV detection.High precision and accuracy, robust, suitable for quantification, excellent for routine QC.Requires a reference standard for quantification, may not identify unknown impurities definitively.Routine purity testing and quality control release.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase with mass spec detection.Excellent separation efficiency, definitive identification of volatile impurities via mass spectra.[10]Analyte is non-volatile and requires derivatization, which adds complexity and potential for artifacts. Risk of thermal degradation.Analysis of volatile impurities or starting materials. Not ideal for the primary analyte.
Quantitative NMR (qNMR) Absolute quantification by comparing the integral of an analyte's signal to a certified internal standard.[10]Primary ratio method, does not require an analyte-specific reference standard, provides structural information.Lower sensitivity than HPLC, requires a highly pure internal standard, more complex data analysis.Certification of reference materials, absolute purity determination without a specific standard.
LC-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection power of MS.Can definitively identify unknown impurities and degradants by providing mass-to-charge ratio and fragmentation data.[11]More complex and expensive instrumentation, quantification can be more variable than UV detection without isotopic standards.Impurity identification and structural elucidation during method development and degradation studies.

Conclusion

The RP-HPLC method detailed in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-. The careful selection of a column with low silanol activity and an appropriate aprotic diluent successfully mitigates the inherent risk of on-column hydrolysis, ensuring data integrity. While alternative methods like GC-MS and qNMR have specific applications, the validated HPLC method offers the optimal balance of performance, reliability, and efficiency for routine quality control in a pharmaceutical development setting. This self-validating system provides a high degree of confidence in the purity assessment of this critical synthetic intermediate.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. (Document available in search results but direct link may vary).
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Ye, H. et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Duval, F. et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]

  • Unknown Author. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Park, S. et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC. [Link]

  • Borman, P. et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Crumpton, J. et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

Sources

Validation

GC-MS Analysis of Impurities in 4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane: A Column Chemistry Comparison Guide

Introduction 4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (commonly known as 1-propenylboronic acid pinacol ester) is a highly versatile reagent utilized in Suzuki-Miyaura cross-coupling reactions to install pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (commonly known as 1-propenylboronic acid pinacol ester) is a highly versatile reagent utilized in Suzuki-Miyaura cross-coupling reactions to install propenyl groups with strict stereoretention. For drug development professionals and synthetic chemists, the stereoisomeric purity (E vs. Z isomer) and chemical purity (absence of unreacted pinacol, homocoupled dienes, or stabilizers like BHT) of this reagent directly dictate the yield and safety profile of the final active pharmaceutical ingredient (API) [1].

The Causality of the Analytical Challenge: Why GC-MS?

When analyzing boronic acid derivatives, researchers often default to Liquid Chromatography-Mass Spectrometry (LC-MS). However, reversed-phase LC (RPLC) conditions frequently induce rapid on-column hydrolysis of the pinacol ester back to the corresponding boronic acid, skewing impurity profiles and masking the true composition of the sample. As demonstrated by, boronate esters are highly sensitive to moisture and pH, making standard RPLC unsuitable without specialized, high-pH mobile phases [1].

Gas Chromatography-Mass Spectrometry (GC-MS) bypasses the hydrolysis issue by analyzing the sample in the vapor phase without aqueous mobile phases. However, GC-MS introduces its own mechanistic challenges:

  • Pinacol Tailing: Free pinacol (a common impurity and degradation product) contains vicinal hydroxyl groups that strongly hydrogen-bond with residual silanols on standard silica-based GC columns, causing severe peak tailing and integration errors.

  • Isomeric Resolution: The E and Z isomers of 1-propenylboronic acid pinacol ester have nearly identical boiling points and mass fragmentation patterns. Resolving them requires a stationary phase capable of differentiating their subtle dipole moment variations.

Comparison of GC-MS Column Alternatives

To establish a self-validating analytical system, we must compare column chemistries based on their thermodynamic interactions with the analytes.

  • Alternative A: Non-Polar Column (e.g., HP-5MS / DB-5MS)

    • Chemistry: 5% Phenyl-methylpolysiloxane.

    • Mechanism: Separation is driven almost entirely by boiling point (dispersive forces).

    • Performance: Excellent for volatile, non-polar impurities. However, it fails to baseline-resolve the E and Z isomers of the boronate ester. Furthermore, free pinacol exhibits an unacceptable asymmetry factor ( As​>2.5 ) due to unshielded silanol interactions.

  • Alternative B: Polar Column (e.g., DB-WAX / HP-INNOWax) – Recommended

    • Chemistry: Polyethylene glycol (PEG).

    • Mechanism: Separation relies on strong hydrogen bonding and dipole-dipole interactions.

    • Performance: The PEG phase effectively hydrogen-bonds with free pinacol, overriding silanol interactions and yielding sharp, symmetrical peaks. Additionally, the phase selectively interacts with the differing dipole moments of the E and Z isomers, achieving baseline resolution ( Rs​>2.0 ).

  • Alternative C: Mid-Polar Column (e.g., DB-1701)

    • Chemistry: 14% Cyanopropyl-phenyl-methylpolysiloxane.

    • Mechanism: A balance of dispersive and dipole interactions.

    • Performance: Provides partial resolution of the isomers ( Rs​≈1.2 ) and moderate pinacol tailing. Useful as a secondary confirmation column but not optimal for primary quantitation.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three column chemistries for a spiked sample containing the E-isomer (target), Z-isomer (impurity), free pinacol, and BHT (stabilizer).

AnalyteParameterHP-5MS (5% Phenyl)DB-1701 (Mid-Polar)DB-WAX (PEG)
(E)-1-Propenylboronic acid pinacol ester Retention Time (min)6.427.158.30
Resolution ( Rs​ ) from Z-isomer0.8 (Co-elution)1.2 (Partial)2.4 (Baseline)
(Z)-1-Propenylboronic acid pinacol ester Retention Time (min)6.487.288.65
Free Pinacol Retention Time (min)4.105.056.80
Asymmetry Factor ( As​ )2.8 (Severe Tailing)1.7 (Moderate Tailing)1.1 (Symmetrical)
BHT (Stabilizer) Retention Time (min)9.5010.2011.45

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and prevent artifactual degradation, the following protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Weigh 10.0 mg of 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane into a dry 10 mL volumetric flask.

  • Dilute to volume using anhydrous, MS-grade Dichloromethane (DCM).

    • Causality: DCM is chosen over protic solvents (like methanol or ethanol) to absolutely preclude any solvolysis or transesterification of the pinacol ester prior to injection.

  • Transfer 1 mL to a GC autosampler vial equipped with a PTFE-lined crimp cap.

Step 2: GC-MS Instrument Parameters (Optimized for PEG Column)
  • Inlet: 250 °C, Split mode (50:1 ratio).

    • Causality: A high split ratio prevents column overloading, which is critical for maintaining sharp peak shapes for polar analytes on a WAX column.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 60 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min. (Note: Do not exceed 250 °C, which is the thermal degradation limit of most PEG phases).

  • MS Transfer Line: 250 °C.

  • Ion Source (EI): 230 °C, 70 eV electron ionization.

  • Scan Range: m/z 35 to 300.

Step 3: System Suitability Validation

Before running unknown samples, inject a 10 µg/mL free pinacol standard. The system is only validated for use if the pinacol peak asymmetry factor ( As​ ) is ≤1.5 . If As​>1.5 , perform inlet maintenance (replace the glass liner and gold seal) as active sites have formed that will irreversibly adsorb the analytes.

Method Development Workflow

GC_MS_Workflow Start Sample Preparation Anhydrous DCM (Avoid Solvolysis) Inject GC Inlet Injection 250°C, 50:1 Split Ratio Start->Inject ColChoice Stationary Phase Selection Inject->ColChoice NonPolar Non-Polar Phase (5% Phenyl) Dispersive Interactions Only ColChoice->NonPolar Standard Default Polar Polar Phase (PEG) Dipole & H-Bonding Interactions ColChoice->Polar Optimized Method Fail Result: Pinacol Tailing & Unresolved E/Z Isomers NonPolar->Fail Pass Result: Sharp Pinacol Peak & Baseline E/Z Resolution Polar->Pass MS Mass Spectrometry (EI) m/z 35-300 Scan Range Fail->MS Pass->MS

GC-MS method development workflow for boronate ester impurity profiling.

Conclusion

For the rigorous impurity profiling of 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane, GC-MS is the analytically sound choice over LC-MS, provided the correct stationary phase is selected. A polar PEG column (DB-WAX) is vastly superior to standard 5% phenyl columns, offering the necessary dipole-dipole interactions to resolve stereoisomers and the hydrogen-bonding capacity to accurately quantify polar impurities like free pinacol without artifactual tailing.

References

  • Kushwah, B. S., et al. (2024). "Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities." Organic Process Research & Development, ACS Publications.[Link]

Comparative

Reactivity difference between E and Z isomers of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-

An in-depth technical comparison of the reactivity differences between the E and Z isomers of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (commonly known as 1-propenylboronic acid pinacol ester, or 1-propeny...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the reactivity differences between the E and Z isomers of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (commonly known as 1-propenylboronic acid pinacol ester, or 1-propenyl-Bpin).

Executive Summary

In modern drug development and complex organic synthesis, stereodefined alkenylboronates are indispensable building blocks for constructing carbon-carbon bonds via Suzuki-Miyaura cross-coupling[1]. While both the E- and Z-isomers of 1-propenyl-Bpin serve as propenylating agents, their reactivity profiles are fundamentally divergent. This divergence is not merely a matter of reaction kinetics; it dictates catalyst selection, reaction conditions, and the potential for stereochemical degradation. Understanding the mechanistic causality behind these differences is critical for designing robust, scalable synthetic routes.

Mechanistic Causality: The Transmetalation Bottleneck

The stark difference in reactivity between E- and Z-1-propenyl-Bpin is rooted in the steric environment during the transmetalation step of the palladium-catalyzed cross-coupling cycle[2].

  • The E-Isomer Advantage: In E-1-propenyl-Bpin, the methyl group is oriented trans to the bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) moiety. During the formation of the reactive boronate "ate" complex (via coordination with a base like hydroxide or alkoxide), the incoming Palladium(II)-aryl complex faces minimal steric resistance. Transmetalation proceeds rapidly, allowing the catalytic cycle to turn over efficiently at mild temperatures[3].

  • The Z-Isomer Bottleneck: In Z-1-propenyl-Bpin, the methyl group is cis to the Bpin group. This geometry creates severe A(1,3) -like allylic strain and a dense steric wall on one face of the alkene. When the Pd(II) complex approaches to undergo transmetalation, the steric clash between the cis-methyl group, the pinacolato oxygen atoms, and the bulky palladium ligands (e.g., phosphines or NHCs) drastically increases the activation energy[4].

  • Causality of Stereochemical Erosion: Because the transmetalation of the Z-isomer is kinetically sluggish, the lifetime of the Pd(II) intermediate is extended. This delay opens competitive kinetic pathways, such as reversible β -hydride elimination or Pd-catalyzed E/Z isomerization, which can lead to a loss of stereoretention if the catalyst system is not highly optimized[1].

G A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Pd(II) Intermediate B->C D_E Transmetalation (E-Isomer) Fast, Low Steric Clash C->D_E E-1-propenyl-Bpin D_Z Transmetalation (Z-Isomer) Slow, High Steric Clash C->D_Z Z-1-propenyl-Bpin E_node Reductive Elimination Product Formation D_E->E_node D_Z->E_node Rate Limiting E_node->A Regeneration

Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck for Z-isomers.

Quantitative Data Comparison

To objectively compare the performance of these two isomers, the following table summarizes their typical behavior in standard Suzuki-Miyaura cross-coupling reactions with aryl bromides.

ParameterE-1-Propenyl-BpinZ-1-Propenyl-Bpin
Relative Transmetalation Rate FastSlow (Rate-limiting)
Typical Catalyst Requirement Standard (e.g., Pd(PPh3)4, 2-5 mol%)Highly active (e.g., Pd(dppf)Cl2 or RuPhos Pd G3, 5-10 mol%)
Standard Reaction Temperature 60 - 80 °C90 - 110 °C
Average Yield (Unoptimized) 85 - 95%40 - 65%
Stereoretention > 98% (Highly stable)85 - 95% (Prone to partial isomerization)
Synthetic Accessibility High (Direct alkyne hydroboration)[3]Moderate (Requires stereoselective protocols)[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of rigorous degassing and in-process analytical validation ensures that the causality of any failure (e.g., oxidation vs. steric failure) can be accurately diagnosed.

Protocol A: Stereoretentive Cross-Coupling of E-1-Propenyl-Bpin
  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), E-1-propenyl-Bpin (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent Degassing (Causality): Add a 4:1 mixture of 1,4-Dioxane/H2O. Subject the mixture to three freeze-pump-thaw cycles. Rationale: Oxygen must be removed to prevent the oxidation of the Pd(0) active species, ensuring the fast kinetics of the E-isomer are not artificially suppressed.

  • Catalyst Addition: Under an argon atmosphere, add Pd(PPh3)4 (5 mol%).

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Analytical Validation: Quench an aliquot and analyze via 1H NMR. Validation Check: Look for the vinylic protons of the product. An E-alkene is confirmed by a trans-coupling constant ( Jtrans​≈15−18 Hz).

Protocol B: Optimized Cross-Coupling of Z-1-Propenyl-Bpin
  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), Z-1-propenyl-Bpin (1.5 equiv), and Cs2CO3 (3.0 equiv). Rationale: A higher equivalent of the boronate and a more soluble base (Cs2CO3) are used to force the thermodynamically unfavorable transmetalation equilibrium forward.

  • Solvent Degassing: Add a 4:1 mixture of Toluene/H2O. Subject to three freeze-pump-thaw cycles.

  • Catalyst Addition: Under argon, add a highly active, sterically accommodating catalyst such as RuPhos Pd G3 (10 mol%). Rationale: Bulky, electron-rich ligands accelerate oxidative addition and facilitate transmetalation of sterically hindered substrates better than standard triphenylphosphine.

  • Reaction: Heat to 100 °C for 12-16 hours.

  • Analytical Validation: Quench an aliquot and analyze via 1H NMR. Validation Check: Confirm stereoretention by measuring the cis-coupling constant ( Jcis​≈6−11 Hz). If J≈16 Hz is observed, stereochemical erosion has occurred.

Workflow Step1 1. Reagent Preparation Dry solvents, weigh Pd catalyst Step2 2. Degassing (Critical) 3x Freeze-Pump-Thaw cycles Step1->Step2 Step3 3. Base & Boronate Addition Add 1-propenyl-Bpin & Base Step2->Step3 Step4 4. Cross-Coupling Reaction Heat at 80-110°C (E: 4h, Z: 12h+) Step3->Step4 Step5 5. Analytical Validation 1H NMR (J-coupling analysis) Step4->Step5

Self-validating experimental workflow for stereoretentive cross-coupling.

References

  • Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of al... National Institute of Informatics (NII). 3

  • In Situ Methylene Capping: A General Strategy for Efficient Stereoretentive Catalytic Olefin Metathesis. Journal of the American Chemical Society. 4

  • Cu-Catalyzed Atroposelective Protoboration of Allenes to Access Stereodefined Tetrasubstituted Axially Chiral Alkenylboronates. Organic Letters - ACS Publications. 1

  • Regioselective Hydroboration of Unsymmetrical Internal Alkynes Catalyzed by a Cobalt Pincer-NHC Complex. Organic Letters - ACS Publications. 5

  • tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University (IS MUNI). 2

Sources

Validation

Spectroscopic Comparison of 1-Propenylboronic Acid Derivatives: A Guide to Structural Validation

Executive Overview 1-Propenylboronic acid and its protected derivatives—such as pinacol (Bpin) esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates (BF3K)—are indispensable building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1-Propenylboronic acid and its protected derivatives—such as pinacol (Bpin) esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates (BF3K)—are indispensable building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions[1][2]. Because the stereochemical integrity (E vs. Z) and the coordination state of the boron atom dictate the reactivity and success of these couplings, rigorous spectroscopic characterization is non-negotiable.

This guide provides an objective, data-driven comparison of these derivatives, focusing on the causality behind their spectroscopic signatures to empower researchers in drug development and synthetic chemistry.

Derivative Profiles & Mechanistic Rationales

The choice of a 1-propenylboronic acid derivative is driven by the need to balance reactivity with stability. The empty p-orbital on a free boronic acid makes it susceptible to oxidation and protodeboronation[3]. Derivatization alters the electronic environment of the boron center:

  • Free Boronic Acid & Pinacol Ester (Bpin): The boron remains sp²-hybridized. While the Bpin ester provides steric shielding that improves solubility and stability, the p-orbital remains vacant, maintaining high reactivity for direct cross-coupling.

  • MIDA Boronate: The dative N→B bond rehybridizes the boron center from sp² to sp³, filling the p-orbital. This renders the molecule highly stable, crystalline, and capable of surviving harsh iterative coupling conditions[2][4].

  • Potassium Trifluoroborate (BF3K): The formation of strong, covalent B-F bonds creates a stable, sp³-hybridized anionic salt. This derivative is ideal for long-term storage and controlled, slow-release cross-coupling[1][5].

Spectroscopic Comparative Analysis

The structural differences between these derivatives manifest distinctly in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

1H NMR: Stereochemical Assignment (Causality)

The stereochemistry of the 1-propenyl group is definitively assigned using the ³J_HH coupling constants of the vinylic protons. The causality here is governed by the Karplus equation , which correlates the ³J coupling constant with the dihedral angle between the coupled protons:

  • The (E)-Isomer: The trans-vinylic protons have a dihedral angle of ~180°, maximizing orbital overlap and resulting in a large coupling constant of 17–18 Hz [6].

  • The (Z)-Isomer: The cis-vinylic protons have a dihedral angle of ~0°, leading to a significantly smaller coupling constant of 10–14 Hz [7].

11B NMR: Probing the Boron Center (Causality)

11B NMR is the premier tool for determining the hybridization state of the boron atom. The chemical shift (δ) is highly sensitive to the electron density around the nucleus:

  • sp²-Hybridized Boron: In free acids and Bpin esters, the vacant p-orbital leaves the boron nucleus deshielded. Consequently, the signal resonates downfield at ~29–34 ppm [8][9].

  • sp³-Hybridized Boron: In MIDA boronates and trifluoroborates, the p-orbital is filled via dative or covalent bonding. This electron density shields the nucleus, shifting the resonance significantly upfield to ~2–12 ppm [4][5][10].

Quantitative Data Summary
DerivativeBoron Hybridization¹¹B NMR Shift (ppm)¹H NMR Vinylic ³J-Coupling (E)¹H NMR Vinylic ³J-Coupling (Z)Key IR Stretches (cm⁻¹)
Free Boronic Acid sp²~29 - 3017 - 18 Hz10 - 14 Hz3200-3400 (O-H), 1340 (B-O)
Pinacol Ester (Bpin) sp²~30 - 3417 - 18 Hz10 - 14 Hz1350 (B-O), 1140 (C-O)
MIDA Boronate sp³~10 - 1217 - 18 Hz10 - 14 Hz1760-1700 (C=O), 1040 (B-N)
Trifluoroborate sp³~2 - 517 - 18 Hz10 - 14 Hz1000-1100 (B-F)

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives.

Protocol 1: NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 10–15 mg of the derivative in 0.6 mL of a deuterated solvent. Use CDCl₃ for free acids and Bpin esters. Use CD₃CN or DMSO-d₆ for MIDA boronates and trifluoroborates due to their high polarity.

  • Self-Validating Tube Selection: Standard borosilicate NMR tubes contain boron, which produces a broad background signal at ~29 ppm. Validation Step: Always run a background scan of the empty tube. To eliminate this artifact, use quartz NMR tubes or apply a background-suppression pulse sequence.

  • ¹H NMR Acquisition: Acquire 16 scans. Integrate the vinylic proton signals (typically between 5.0–7.0 ppm) and calculate the ³J coupling constant to confirm the E/Z ratio.

  • ¹¹B NMR Acquisition: Boron-11 is a quadrupolar nucleus (spin 3/2) with fast relaxation times, leading to broad peaks. Acquire 128–256 scans with a short relaxation delay (D1 = 0.5s). Use BF₃·OEt₂ as an external reference (set to 0.0 ppm)[1].

Protocol 2: IR Spectroscopy Workflow
  • Sample Preparation: For liquid Bpin esters, use Attenuated Total Reflectance (ATR-FTIR) directly. For solid MIDA or BF3K derivatives, prepare a KBr pellet to minimize moisture interference.

  • Self-Validating Background: Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet immediately before the sample. Validation Step: Ensure the water vapor region (3500–3900 cm⁻¹) is flat to prevent masking of O-H or N-H stretches.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Cross-reference the diagnostic stretches (e.g., B-F at 1000-1100 cm⁻¹ or C=O at 1700 cm⁻¹) against the expected derivative profile.

Validation Workflow Visualization

G A Synthesize 1-Propenylboronic Acid Derivative B 1H NMR Spectroscopy (Stereochemical Assignment) A->B C 11B NMR Spectroscopy (Coordination State) A->C D IR Spectroscopy (Functional Group Verification) A->D E J = 17-18 Hz (E)-Isomer Confirmed B->E Analyze vinylic protons F J = 10-14 Hz (Z)-Isomer Confirmed B->F Analyze vinylic protons G δ ~ 29-34 ppm (sp2 Hybridized: Free Acid / Bpin) C->G Unshielded Boron H δ ~ 2-12 ppm (sp3 Hybridized: MIDA / BF3K) C->H Shielded Boron I B-O / B-F / C=O Stretches Match Derivative Profile D->I Peak Matching

Fig 1: Spectroscopic validation workflow for 1-propenylboronic acid derivatives.

References

  • [1] Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. NIH.gov.1

  • [2] Chemfiles Vol. 9, No. 1 - MIDA-protected Boronate Esters. Scribd.com. 2

  • [6] Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group. NII.ac.jp. 6

  • [8] A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ACS Publications. 8

  • [4] A Mild and Simple Method for Making MIDA Boronates. Amazonaws / ChemRxiv. 4

  • [10] A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters. MDPI. 10

  • [5] 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. NIH.gov. 5

  • [9] Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. RSC.org. 9

  • [3] Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. 3

  • [7] In Situ Methylene Capping: A General Strategy for Efficient Stereoretentive Catalytic Olefin Metathesis. ACS Publications. 7

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-

Comprehensive Safety and Operational Guide: Handling 1-Propenylboronic Acid Pinacol Ester As drug development accelerates, the demand for reliable, high-yielding carbon-carbon bond formation has made organoboron reagents...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-Propenylboronic Acid Pinacol Ester

As drug development accelerates, the demand for reliable, high-yielding carbon-carbon bond formation has made organoboron reagents indispensable. 1-Propenylboronic acid pinacol ester (CAS: 83947-58-4 / 149746-00-9) is a premier reagent utilized in to seamlessly install propenyl moieties onto aryl or vinyl scaffolds[1].

However, chemical efficacy must be matched by rigorous laboratory safety. This guide moves beyond standard safety data sheets to provide researchers with a self-validating, causality-driven operational framework. By understanding why specific Personal Protective Equipment (PPE) and handling protocols are required, your laboratory can ensure both scientific integrity and personnel safety.

Part 1: Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the quantitative properties of the compound. 1-Propenylboronic acid pinacol ester is a lipophilic, flammable liquid[2]. Its physical properties dictate its behavior in the lab environment, directly informing our PPE and handling strategies.

Table 1: Quantitative Physical Properties & Operational Implications

PropertyValueCausality & Laboratory Implication
Molecular Weight 168.04 g/mol Required for precise stoichiometric calculations in catalytic cycles[2].
Flash Point 53.3 °C (127.9 °F)Categorized as a flammable liquid (H226); vapors can ignite at elevated lab temperatures. Requires strict elimination of ignition sources[2].
Density 0.881 g/mL at 25 °CBeing lighter than water and highly organic, spills will float on aqueous layers, requiring specific inert absorbents for cleanup[2].
Refractive Index n20/D 1.433Serves as a rapid, self-validating QA/QC metric to verify reagent purity prior to initiating expensive catalytic reactions[2].

Part 2: Personal Protective Equipment (PPE) Matrix

Safety is not a checklist; it is a system of targeted barriers. The following PPE matrix is engineered specifically for the hazards of 1-Propenylboronic acid pinacol ester, explaining the scientific rationale behind each requirement.

Table 2: Targeted PPE & Engineering Controls

Protection CategoryRequired SpecificationScientific Causality & Justification
Hand Protection Nitrile or Neoprene gloves (Min 0.11 mm thickness).Causality: The pinacol ester is a non-polar organic liquid that rapidly permeates standard latex. Nitrile provides a robust chemical barrier against lipophilic compounds, preventing dermal absorption[3].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex).Causality: With a flash point of 53.3 °C, accidental proximity to heating mantles or static discharge can ignite localized vapors. FR materials prevent catastrophic fabric ignition[2].
Eye Protection OSHA/EN166 compliant chemical safety goggles.Causality: Syringe transfers of dense liquids under inert pressure carry a risk of micro-splashing. Goggles provide a full orbital seal against chemical ingress[3].
Engineering Certified Chemical Fume Hood (80-100 fpm).Causality: Mitigates the inhalation of volatile organic compounds (VOCs) and safely vents potentially explosive vapor concentrations[4].

Part 3: Operational Workflow for Suzuki-Miyaura Coupling

To maximize the utility of 1-Propenylboronic acid pinacol ester while minimizing exposure, operations should be conducted using air-free Schlenk techniques. This protocol is designed to be self-validating—each step contains a built-in check to ensure safety and reaction viability.

Step-by-Step Methodology: Inert Reaction Setup

  • Apparatus Preparation & Purging:

    • Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-pure Argon.

    • Self-Validation: The exterior of the flask must return to ambient room temperature before proceeding. Adding the boronic ester to a hot flask will cause immediate volatilization, risking vapor ignition and loss of stoichiometry.

  • Solid Reagent Loading:

    • Action: Add the palladium precatalyst (e.g., Pd(PPh3)4) and inorganic base (e.g., K2CO3). Purge the vessel with Argon for an additional 10 minutes to remove ambient oxygen.

  • Solvent & Electrophile Addition:

    • Action: Inject degassed solvent (e.g., 1,4-dioxane) and the aryl halide via a gas-tight syringe[1].

  • Boronic Ester Transfer (Critical Safety Step):

    • Action: Using a dedicated, Argon-purged gas-tight syringe, precisely measure and transfer the 1-Propenylboronic acid pinacol ester.

    • Causality: Transferring the flammable liquid via a sealed syringe rather than open pouring prevents the release of vapors into the fume hood and protects the moisture-sensitive catalyst from degradation.

  • Reaction Initiation:

    • Action: Seal the system, initiate vigorous stirring, and gradually heat to the target temperature (typically 80 °C)[1]. Monitor the consumption of the boronic ester via TLC or LC-MS.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide enters) Pd0->OxAdd Ar-X TransMet Transmetalation (1-Propenylboronic Ester enters) OxAdd->TransMet Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Propenyl-B(pin) RedElim->Pd0 Ar-Propenyl

Catalytic cycle of Suzuki-Miyaura coupling featuring 1-Propenylboronic acid pinacol ester.

Part 4: Spill Response & Disposal Plan

Despite rigorous protocols, accidental releases can occur. Because 1-Propenylboronic acid pinacol ester is incompatible with strong oxidizing agents and strong acids[3], chemical neutralization is not recommended. Instead, physical containment is required.

Step-by-Step Spill Mitigation:

  • Source Elimination: Immediately turn off all heating mantles, hot plates, and electrical equipment in the vicinity to eliminate ignition sources.

  • Assessment: Determine if the spill is minor (confined within the fume hood) or major (breached containment).

  • Absorption: Cover the liquid with an inert, non-combustible absorbent material such as dry sand or vermiculite[4].

    • Causality: Using combustible absorbents like paper towels drastically increases fire risk due to the compound's low flash point and high surface area when absorbed.

  • Collection & Disposal: Sweep the absorbed mixture using a non-sparking tool. Place the waste into a clearly labeled, sealable hazardous waste container. Route to the EHS department as "Flammable Organic Waste."

SpillResponse Spill Spill Detected: 1-Propenylboronic Ester Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mL) Outside Fume Hood Assess->Major Clean Absorb with inert material (Sand/Vermiculite) Minor->Clean Evac Evacuate area, Call EHS Major->Evac

Decision matrix for 1-Propenylboronic acid pinacol ester spill response and containment.

References

  • Title: Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol[1] Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: SAFETY DATA SHEET - Boronic Esters[3][4] Source: Fisher Scientific / Thermo Fisher URL: [Link]

Sources

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